Picrasin B acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C23H30O7 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
[(2S,13R,17S)-15-methoxy-2,6,14,17-tetramethyl-3,11,16-trioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-14-en-4-yl] acetate |
InChI |
InChI=1S/C23H30O7/c1-10-7-15(29-12(3)24)21(27)23(5)13(10)8-16-22(4)14(9-17(25)30-16)11(2)19(28-6)18(26)20(22)23/h10,13-16,20H,7-9H2,1-6H3/t10?,13?,14-,15?,16?,20?,22+,23-/m0/s1 |
InChI Key |
XWNXCBLGFWPHOO-BXBGMGQVSA-N |
SMILES |
CC1CC(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(=O)O3)C)OC)C)C)OC(=O)C |
Isomeric SMILES |
CC1CC(C(=O)[C@]2(C1CC3[C@@]4(C2C(=O)C(=C([C@@H]4CC(=O)O3)C)OC)C)C)OC(=O)C |
Canonical SMILES |
CC1CC(C(=O)C2(C1CC3C4(C2C(=O)C(=C(C4CC(=O)O3)C)OC)C)C)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Biological Significance of Picrasin B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Picrasin B, a quassinoid of significant interest, with a focus on its discovery, historical context, and biological activities. While the user's request specified "Picrasin B acetate," the available scientific literature predominantly refers to "Picrasin B." It is plausible that "this compound" may refer to a synthetic derivative or a less common naturally occurring variant; however, this guide will focus on the extensively studied Picrasin B, with the understanding that its acetylated form would share a similar foundational history and biological relevance.
Discovery and Historical Context
The journey to the discovery of Picrasin B is rooted in the broader exploration of quassinoids, a class of bitter principles found in plants of the Simaroubaceae family. These plants have a long history of use in traditional medicine across various cultures. Scientific interest in this class of compounds surged following the discovery of the potent anti-leukemic activity of bruceantin in 1975.
The first isolation of a β-carboline alkaloid from Picrasma quassioides (D. Don) Benn., the botanical source of Picrasin B, was reported in 1973 by Japanese scholars Kondo and Takemoto. This initial work paved the way for more extensive phytochemical investigations of this plant.
In 1975 , a significant breakthrough was made by a team of Japanese researchers, Hiroshi Hikino, Tomihisa Ohta, and Tsunematsu Takemoto , who successfully isolated and characterized a series of quassinoids from the wood of Picrasma quassioides. In their seminal paper published in Phytochemistry, they named these compounds "picrasins," with Picrasin B being one of the key constituents identified.
The structural elucidation of Picrasin B and other picrasins was achieved through meticulous spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which were advanced techniques for the time. This foundational work laid the groundwork for future research into the biological activities and therapeutic potential of this fascinating molecule.
Physicochemical Properties of Picrasin B
| Property | Value |
| Molecular Formula | C₂₁H₂₈O₆ |
| Molecular Weight | 376.4 g/mol |
| CAS Number | 26121-56-2 |
| IUPAC Name | (1S,2S,4S,6R,7S,9R,13R,17S)-4-hydroxy-15-methoxy-2,6,14,17-tetramethyl-10-oxatetracyclo[7.7.1.0²,⁷.0¹³,¹⁷]heptadec-14-ene-3,11,16-trione[1] |
Experimental Protocols
Isolation and Purification of Picrasin B
The following is a generalized protocol for the isolation and purification of Picrasin B from the wood of Picrasma quassioides, based on common chromatographic techniques described in the literature.[2][3]
Methodology:
-
Extraction: The dried and powdered wood of Picrasma quassioides is exhaustively extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude methanol extract is suspended in water and partitioned successively with n-hexane and ethyl acetate. The n-hexane layer, containing non-polar compounds, is typically discarded. The ethyl acetate fraction, enriched with quassinoids, is collected and concentrated.
-
Silica Gel Column Chromatography: The concentrated ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol, starting with pure chloroform and gradually increasing the polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Sephadex LH-20 Chromatography: Fractions showing the presence of Picrasin B are pooled and further purified by column chromatography on Sephadex LH-20, using methanol as the eluent. This step aids in the removal of smaller molecules and pigments.
-
Final Purification: Final purification to obtain highly pure Picrasin B is often achieved using preparative High-Performance Liquid Chromatography (HPLC) with a suitable solvent system. The structure and purity of the isolated Picrasin B are confirmed by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Biological Activities and Quantitative Data
Picrasin B, along with other quassinoids, has demonstrated a range of biological activities, with anti-inflammatory and anticancer properties being the most prominent.
Anticancer Activity
| Compound/Extract | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Dehydrocrenatidine | A2780 (Ovarian) | 2.02 ± 0.95 | [4] |
| Dehydrocrenatidine | SKOV3 (Ovarian) | 11.89 ± 2.38 | [4] |
| Quassidine I | HeLa (Cervical) | 5.75 | [4] |
| Quassidine I | MKN-28 (Gastric) | 6.30 | [4] |
| Quassidine J | HeLa (Cervical) | 4.03 | [4] |
| Quassidine J | MKN-28 (Gastric) | 4.91 | [4] |
| Nigakinone | HepG2 (Liver) | Not specified | [4] |
| Methylnigakinone | HepG2 (Liver) | Not specified | [4] |
Anti-inflammatory Activity
The anti-inflammatory effects of compounds from Picrasma quassioides are attributed to their ability to modulate key inflammatory pathways. The table below presents the anti-inflammatory activity of quassidines from P. quassioides.
| Compound Class | Inflammatory Mediator | Cell Line | IC₅₀ (µM) | Reference |
| Quassidines | Nitric Oxide (NO) | RAW 264.7 | 89.39 - 100.00 | [4] |
| Quassidines | TNF-α | RAW 264.7 | 88.41 | [4] |
| Quassidines | IL-6 | RAW 264.7 | >100 | [4] |
Signaling Pathways
The biological activities of Picrasin B and related quassinoids are mediated through their interaction with key cellular signaling pathways, particularly the NF-κB and ERK pathways, which are central to inflammation and cancer.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes.
Picrasin B is hypothesized to exert its anti-inflammatory effects by inhibiting the activation of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκB. This action leads to the retention of NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory genes.
ERK Signaling Pathway
The Extracellular signal-Regulated Kinase (ERK) pathway is a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. It plays a central role in regulating cell proliferation, differentiation, and survival. Dysregulation of the ERK pathway is a common feature in many cancers. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, leading to a phosphorylation cascade involving Ras, Raf, MEK, and finally ERK. Activated ERK translocates to the nucleus to phosphorylate and activate transcription factors that promote cell growth and survival.
The precise mechanism by which Picrasin B may inhibit the ERK pathway is still under investigation. However, it is plausible that it could interfere with one or more of the kinases in the cascade, such as Raf or MEK, thereby preventing the phosphorylation and activation of ERK. This would lead to a downstream reduction in the expression of genes that drive cancer cell proliferation and survival.
Conclusion
Picrasin B, a quassinoid first isolated from Picrasma quassioides in 1975, continues to be a molecule of significant interest to the scientific community. Its potent anti-inflammatory and anticancer activities, mediated through the modulation of key signaling pathways such as NF-κB and ERK, highlight its potential as a lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate the precise molecular mechanisms of Picrasin B and its derivatives, including its acetylated form, and to explore their full therapeutic potential in preclinical and clinical settings. This guide provides a comprehensive overview of the current knowledge surrounding Picrasin B, offering a valuable resource for researchers dedicated to the discovery and development of new medicines from natural sources.
References
Picrasin B acetate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picrasin B acetate, a quassinoid isolated from plants of the Picrasma genus, has garnered significant interest within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological effects of this compound. Detailed experimental protocols for its isolation and characterization, where available in public literature, are presented. Furthermore, this document elucidates the current understanding of the signaling pathways modulated by this compound and its potential therapeutic applications. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using DOT language diagrams for enhanced clarity.
Chemical Structure and Properties
This compound is a complex triterpenoid derivative characterized by a highly oxygenated and sterically hindered tetracyclic core structure.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 30315-04-9 | [1] |
| Molecular Formula | C₂₃H₃₀O₇ | [1] |
| Molecular Weight | 418.49 g/mol | [1] |
| Appearance | Powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Storage Stability | Can be stored for up to 24 months at 2-8°C in a tightly sealed vial. Stock solutions in DMSO can be stored in aliquots at -20°C for up to two weeks. | [1] |
Spectroscopic Data
The structural elucidation of this compound and its parent compound, Picrasin B, has been achieved through various spectroscopic techniques. While a complete set of spectra for this compound is not publicly available, data for the closely related Picrasin B provides significant insight into the core structure.
Table 2: 1H and 13C NMR Data for Picrasin B (Reference for Core Structure)
| Position | 13C Chemical Shift (ppm) | 1H Chemical Shift (ppm) |
| 1 | 37.2 | 1.85 (m) |
| 2 | 27.2 | 1.65 (m), 2.05 (m) |
| 3 | 211.5 | - |
| 4 | 84.5 | 4.20 (d, J=2.5 Hz) |
| 5 | 49.5 | 2.95 (d, J=2.5 Hz) |
| 6 | 24.8 | 1.50 (m), 1.90 (m) |
| 7 | 79.8 | 3.95 (t, J=8.0 Hz) |
| 8 | 45.0 | - |
| 9 | 48.2 | 2.50 (m) |
| 10 | 42.5 | - |
| 11 | 201.8 | - |
| 12 | 125.5 | 5.30 (s) |
| 13 | 165.5 | - |
| 14 | 108.2 | 4.80 (s) |
| 15 | 157.0 | - |
| 16 | 170.1 | - |
| 18 | 20.5 | 1.20 (s) |
| 19 | 10.8 | 1.05 (d, J=7.0 Hz) |
| 20 | 17.5 | 1.15 (s) |
| 21 | 29.8 | 2.10 (s) |
| OMe | 56.5 | 3.65 (s) |
Data adapted from analogous compounds and spectral databases. The acetate group in this compound would introduce additional signals.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:
-
O-H stretching: A broad band around 3400-3500 cm⁻¹ from the hydroxyl group.
-
C-H stretching: Bands in the region of 2850-3000 cm⁻¹.
-
C=O stretching (ester): A strong absorption around 1735-1750 cm⁻¹.
-
C=O stretching (ketone): Strong absorptions around 1700-1720 cm⁻¹.
-
C-O stretching: Bands in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight (418.49). Fragmentation patterns would likely involve the loss of the acetate group (CH₃COO·, 59 Da) and other characteristic fragments from the quassinoid core.
Biological Activities and Therapeutic Potential
This compound is a member of the quassinoid family, a class of natural products renowned for their wide range of biological activities.
Table 3: Overview of Biological Activities of Picrasin B and Related Quassinoids
| Activity | Description | Key Findings | Potential Signaling Pathways |
| Anti-inflammatory | Exhibits potent anti-inflammatory effects by modulating key inflammatory mediators. | Suppresses the production of pro-inflammatory cytokines such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). | Inhibition of NF-κB and ERK signaling pathways. |
| Anticancer | Demonstrates cytotoxic effects against various cancer cell lines. | Induces apoptosis in cancer cells. | Activation of apoptotic pathways. |
| Neuroprotective | Protects neuronal cells from oxidative stress-induced damage. | Shows neuroprotective effects against H₂O₂-induced oxidative stress in SH-SY5Y neuroblastoma cells. | Modulation of cellular antioxidant defense mechanisms. |
| Antiviral | Exhibits activity against a range of viruses. | The broader class of quassinoids has shown antiviral potential. | Varies depending on the virus. |
| Antimalarial | Possesses activity against the malaria parasite, Plasmodium falciparum. | Quassinoids are known for their antimalarial properties. | Inhibition of parasite protein synthesis. |
Signaling Pathways
The biological effects of this compound and related compounds are mediated through the modulation of various intracellular signaling pathways.
Caption: Proposed anti-inflammatory mechanism of this compound.
The acetate moiety itself can also participate in cellular signaling, primarily through its conversion to acetyl-CoA, which is a key player in metabolism and epigenetic regulation. Acetate has been shown to regulate lipid metabolism through the mTOR and ERK1/2 signaling pathways.
Caption: General signaling roles of acetate in cellular processes.
Experimental Protocols
Isolation and Purification of Picrasin B
A general procedure for the isolation of Picrasin B from the stems of Picrasma quassioides involves the following steps. It is important to note that specific details may vary between different research groups.
Caption: General workflow for the isolation of Picrasin B.
Methodology:
-
Extraction: The air-dried and powdered stems of Picrasma quassioides are extracted exhaustively with methanol at room temperature.
-
Concentration: The methanol extract is concentrated under reduced pressure to yield a crude residue.
-
Partitioning: The residue is suspended in water and partitioned successively with ethyl acetate.
-
Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol.
-
Further Purification: Fractions containing Picrasin B are combined and further purified by Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Acetylation of Picrasin B
To obtain this compound, Picrasin B can be acetylated using standard chemical methods, typically involving acetic anhydride and a base catalyst like pyridine.
Conclusion
This compound is a promising natural product with a diverse pharmacological profile. Its anti-inflammatory, anticancer, and neuroprotective properties warrant further investigation for potential therapeutic applications. This guide has summarized the current knowledge on its chemical structure, properties, and biological activities. Future research should focus on obtaining more detailed quantitative data, elucidating the precise mechanisms of action for its various effects, and conducting preclinical and clinical studies to evaluate its therapeutic efficacy and safety. The development of efficient and scalable synthetic routes will also be crucial for advancing the research and potential clinical use of this compound.
References
Picrasin B Acetate: A Deep Dive into its Presumed Mechanism of Action
Disclaimer: This technical guide addresses the potential mechanism of action of Picrasin B acetate based on the available scientific literature for its parent compound, Picrasin B, and other constituents of Picrasma quassioides. To date, no specific research has been published detailing the distinct mechanism of action, quantitative biological data, or specific experimental protocols for this compound. Therefore, the information presented herein is an extrapolation and should be interpreted with caution.
Introduction
Picrasin B is a well-documented quassinoid, a class of bitter, degraded triterpenoids, isolated from plants of the Simaroubaceae family, notably Picrasma quassioides. These compounds have garnered significant interest for their diverse pharmacological activities. While the biological activities of Picrasin B have been explored, the specific role and impact of its acetate functional group in "this compound" remain uninvestigated in the public domain. Acetylation is a common chemical modification of natural products that can alter their solubility, stability, bioavailability, and biological activity. It is plausible that this compound was synthesized to enhance these properties, but without direct experimental evidence, its mechanism of action can only be inferred from its parent compound and related molecules.
This guide will focus on the known biological effects and associated signaling pathways of Picrasin B and other pharmacologically active compounds isolated from Picrasma quassioides, providing a foundational understanding for researchers and drug development professionals.
Core Pharmacological Activities of Related Compounds
Research on extracts from Picrasma quassioides and its isolated compounds, including Picrasin B, has revealed several key pharmacological effects:
-
Anti-inflammatory Activity: Extracts and isolated compounds from P. quassioides have demonstrated significant anti-inflammatory properties.[1][2]
-
Anticancer Activity: Various constituents of P. quassioides exhibit cytotoxic effects against a range of cancer cell lines.[1][3]
-
Neuroprotective Effects: Certain compounds have shown promise in protecting neuronal cells from oxidative stress.[4]
Elucidation of Signaling Pathways (Based on Related Compounds)
The biological activities of compounds from Picrasma quassioides are attributed to their modulation of several key intracellular signaling pathways.
Anti-inflammatory Pathways
The anti-inflammatory effects of P. quassioides extracts are primarily linked to the downregulation of pro-inflammatory responses through the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway .[1] This pathway is a central mediator of inflammation. Its inhibition leads to a reduction in the expression of pro-inflammatory cytokines and enzymes such as COX-2. Additionally, modulation of the MAPK (Mitogen-Activated Protein Kinase) pathways , including ERK, JNK, and p38, has been implicated in the anti-inflammatory response.[5]
Caption: Putative anti-inflammatory mechanism of Picrasin B-related compounds.
Anticancer Pathways
The anticancer activity of quassinoids is often linked to the induction of apoptosis , or programmed cell death. One of the key mechanisms is the activation of the mitochondrial apoptotic pathway . This involves the release of cytochrome c from the mitochondria, which in turn activates caspases, a family of proteases that execute apoptosis.[1] Specifically, the activation of caspase-3 is a critical step in this process.[1] Furthermore, some studies on related compounds suggest an impact on cell cycle regulation and proliferative signaling pathways such as the PI3K/Akt pathway .
Caption: Hypothesized mitochondrial apoptotic pathway activated by Picrasin B-related compounds.
Quantitative Data Summary
A thorough review of the existing literature reveals a lack of specific quantitative data for this compound. For related compounds, such as picraquassin B and kumuquassin C, some IC50 values for anticancer activity have been reported. For instance, picraquassin B showed an IC50 of 2.5 µM against MKN-28 cells and 5.6 µM against A-549 cells, while kumuquassin C had an IC50 of 21.72 µM against HepG2 cancer cells.[1] However, without direct testing, these values cannot be attributed to Picrasin B or its acetate derivative.
Table 1: Summary of In Vitro Anticancer Activity of Related Quassinoids
| Compound | Cell Line | IC50 (µM) | Reference |
| Picraquassin B | MKN-28 | 2.5 | [1] |
| Picraquassin B | A-549 | 5.6 | [1] |
| Kumuquassin C | HepG2 | 21.72 | [1] |
Note: This data is for related compounds and not this compound.
Experimental Protocols
As no studies have been published on this compound, detailed experimental protocols are not available. However, for researchers interested in investigating its mechanism of action, the following standard assays, which have been used for other quassinoids, would be relevant.
In Vitro Anti-inflammatory Activity Assay
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) (1 µg/mL) and incubating for 24 hours.
-
Nitric Oxide (NO) Measurement: The production of NO is measured in the culture supernatant using the Griess reagent.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using ELISA kits.
-
Western Blot Analysis: Cell lysates are subjected to western blotting to determine the expression levels of key signaling proteins such as p-IκBα, NF-κB, p-ERK, p-JNK, and p-p38.
Caption: General workflow for in vitro anti-inflammatory assays.
In Vitro Anticancer Activity Assay
-
Cell Culture: A panel of human cancer cell lines (e.g., A549, HepG2, MKN-28) are cultured in appropriate media.
-
MTT Assay: Cell viability is assessed using the MTT assay after treating the cells with various concentrations of the test compound for 48-72 hours.
-
Apoptosis Analysis: Apoptosis is quantified by flow cytometry using Annexin V-FITC and propidium iodide staining.
-
Caspase Activity Assay: The activity of key caspases (e.g., caspase-3, caspase-9) is measured using colorimetric or fluorometric assay kits.
-
Mitochondrial Membrane Potential Assay: Changes in mitochondrial membrane potential are assessed using fluorescent dyes like JC-1.
Conclusion and Future Directions
While Picrasin B and other compounds from Picrasma quassioides show significant therapeutic potential through their modulation of key signaling pathways involved in inflammation and cancer, there is a critical knowledge gap regarding the specific biological activities and mechanism of action of this compound. Future research should focus on directly investigating this compound to determine if the acetate moiety enhances its efficacy, bioavailability, or alters its mechanism of action. Such studies are essential for the potential development of this compound as a novel therapeutic agent. Researchers are encouraged to utilize the outlined experimental protocols as a starting point for these much-needed investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-inflammatory alkaloids from the stems of Picrasma quassioides BENNET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quassinoids: From traditional drugs to new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The quassinoids bruceines A-M: pharmacology, mechanism of action, synthetic advance, and pharmacokinetics-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Picrasin B Acetate: A Technical Guide for Researchers
Disclaimer: Scientific literature often uses "Picrasin B" and "Picrasin B acetate" interchangeably. While this guide focuses on this compound, some of the cited data may refer to Picrasin B, reflecting the available research. Further investigation into the specific activities of the acetate ester is recommended.
This technical guide provides a comprehensive overview of the biological activities of this compound, a quassinoid compound isolated from plants of the Picrasma genus. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product.
Overview of Biological Activities
This compound has demonstrated a range of biological activities, including:
-
Anticancer Activity: Inhibition of cancer cell proliferation and induction of apoptosis.
-
Anti-inflammatory Effects: Reduction of inflammatory mediators.
-
Antimalarial Properties: Activity against Plasmodium falciparum.
-
Neuroprotective Potential: Protection of neuronal cells from damage.
-
Insecticidal Activity: Toxicity against various insect species.
These activities are primarily attributed to its modulation of key cellular signaling pathways, including the NF-κB and MAPK pathways.
Quantitative Data on Biological Activities
The following tables summarize the available quantitative data for the biological activities of this compound and related compounds. Due to the limited specific data for this compound, data for Picrasin B and other relevant compounds are included for comparative purposes.
Table 1: Anticancer Activity
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Picrasin B | A549 (Lung Carcinoma) | MTT | Data not available | |
| Picrasin B | HepG2 (Hepatocellular Carcinoma) | MTT | Data not available | |
| Picrasin B | MCF-7 (Breast Adenocarcinoma) | MTT | Data not available | |
| Kumuquassin C | MKN-28 (Gastric Cancer) | Not Specified | 2.5 | |
| Kumuquassin C | A-549 (Lung Carcinoma) | Not Specified | 5.6 | |
| Picraquassin B | HepG2 (Hepatocellular Carcinoma) | Not Specified | 21.72 |
Table 2: Anti-inflammatory Activity
| Compound/Extract | Cell Line | Assay | Effect | IC50/Concentration | Reference |
| This compound | RAW 264.7 | Griess Assay | Inhibition of Nitric Oxide | Data not available | |
| Quassidines | RAW 264.7 | Not Specified | Inhibition of NO, TNF-α, IL-6 | 89.39–100.00 µM (NO), 88.41 µM (TNF-α), >100 µM (IL-6) |
Table 3: Antimalarial Activity
| Compound/Extract | Parasite Strain | Assay | IC50 (µg/mL) | Reference |
| This compound | Plasmodium falciparum | SYBR Green I | Data not available | |
| Hexane extract of Picrasma javanica | Not Specified | Not Specified | Not Specified |
Table 4: Neuroprotective Effects
| Compound | Cell Line | Stressor | Assay | Effect | Reference |
| Picrasin B | SH-SY5Y (Neuroblastoma) | H2O2 | Not Specified | Neuroprotective | |
| Picrasidine O | Not Specified | Glutamate | Not Specified | Reduces nerve cell death | [1] |
Table 5: Insecticidal Activity
| Compound/Extract | Insect Species | Assay | LD50/LC50 | Reference |
| This compound | Spodoptera litura | Not Specified | Data not available | |
| This compound | Musca domestica | Not Specified | Data not available |
Signaling Pathways Modulated by this compound
This compound is believed to exert its biological effects through the modulation of critical intracellular signaling pathways, primarily the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation, immune responses, cell proliferation, and apoptosis. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and activate the transcription of target genes, including those for pro-inflammatory cytokines like TNF-α and IL-6.
Picrasin B and related compounds have been shown to inhibit the activation of the NF-κB pathway.[2] This is thought to occur through the inhibition of IκBα phosphorylation and degradation, thereby preventing the nuclear translocation of NF-κB.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes three main subfamilies: extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. The activation of these kinases often occurs in response to extracellular stimuli and can lead to the activation of various transcription factors.
Studies on compounds from Picrasma species suggest that they can modulate the MAPK pathway.[2] For instance, some compounds have been shown to regulate the phosphorylation of ERK, JNK, and p38, which can contribute to their anticancer and anti-inflammatory effects.[2]
Caption: Modulation of the MAPK signaling pathway by this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of this compound's biological activities.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound and incubate for the desired time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC50 value can be determined by plotting cell viability against the concentration of this compound.
Caption: Workflow for the MTT cell viability assay.
Anti-inflammatory Activity: Griess Assay for Nitric Oxide
The Griess assay is a colorimetric method for the detection of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO). This assay is commonly used to quantify NO production by cells in culture.
Materials:
-
Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
96-well plates
-
Cell culture medium
-
Sodium nitrite standard solution
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate and incubate for 10-15 minutes at room temperature in the dark.
-
Absorbance Measurement: Read the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
Caption: Workflow for the Griess assay to measure nitric oxide.
Western Blot Analysis for Signaling Pathways
Western blotting is a technique used to detect specific proteins in a sample. For studying signaling pathways, it is used to measure the levels of total and phosphorylated proteins.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells as required, then lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal.
Caption: General workflow for Western blot analysis.
Antimalarial Activity: SYBR Green I-based Assay
The SYBR Green I-based fluorescence assay is a widely used method for determining the in vitro susceptibility of Plasmodium falciparum to antimalarial drugs. SYBR Green I is a fluorescent dye that binds to DNA, and the fluorescence intensity is proportional to the amount of parasitic DNA, which reflects parasite growth.
Materials:
-
P. falciparum culture
-
Human red blood cells
-
RPMI 1640 medium
-
SYBR Green I dye
-
Lysis buffer
-
96-well plates
-
Fluorescence plate reader
Protocol:
-
Parasite Culture: Culture P. falciparum in human red blood cells.
-
Drug Dilution: Prepare serial dilutions of this compound in a 96-well plate.
-
Infection: Add the parasite culture to the wells and incubate for 72 hours.
-
Lysis and Staining: Add lysis buffer containing SYBR Green I to each well and incubate in the dark.
-
Fluorescence Measurement: Read the fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Calculate the percentage of parasite growth inhibition and determine the IC50 value.
Caption: Workflow for the SYBR Green I-based antimalarial assay.
Conclusion
This compound is a promising natural product with a diverse range of biological activities that warrant further investigation for its therapeutic potential. Its ability to modulate key signaling pathways like NF-κB and MAPK provides a mechanistic basis for its observed anticancer, anti-inflammatory, and other effects. This guide provides a foundational understanding of its biological profile and the experimental methods used to assess its activities. Further research is needed to elucidate the precise molecular targets and to establish a more comprehensive quantitative profile of this compound's effects.
References
An In-depth Technical Guide to Picrasin B Acetate and its Parent Compound, Picrasin B
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature and publicly available data on Picrasin B acetate are limited. This guide provides the available information on this compound and supplements it with comprehensive data on its parent compound, Picrasin B, and the broader context of quassinoids derived from Picrasma quassioides. This approach is intended to offer the most relevant and comprehensive overview currently possible.
Core Molecular Data
This section summarizes the fundamental molecular and physical properties of this compound and Picrasin B. The data highlights the chemical distinctions between the two related compounds.
| Property | This compound | Picrasin B |
| Molecular Formula | C23H30O7 | C21H28O6 |
| Molecular Weight | 418.5 g/mol [1] | 376.5 g/mol [2][3] |
| CAS Number | 30315-04-9[1] | 26121-56-2[2][3][4] |
| Compound Type | Quassinoid Diterpenoid | Quassinoid Diterpenoid |
| Source | Primarily found in plants of the Picrasma genus, such as Picrasma quassioides (D. Don) Benn. | Primarily found in plants of the Picrasma genus, such as Picrasma quassioides (D. Don) Benn. |
| Physical Description | Powder | Powder |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1] | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3] |
Biological Activities and Therapeutic Potential
While specific biological activities for this compound are not extensively documented, the parent compound Picrasin B and extracts from Picrasma quassioides have been shown to possess a range of pharmacological effects. These activities are largely attributed to the class of compounds known as quassinoids.
-
Anti-inflammatory Properties: Extracts of Picrasma quassioides have demonstrated anti-inflammatory effects by intervening in inflammatory pathways. This includes the inhibition of inflammatory gene regulation pathways such as nuclear factor NF-κB and extracellular signal-regulated kinase (ERK) phosphorylation.
-
Anticancer Activity: Various compounds from Picrasma quassioides have shown potential in cancer therapy. For instance, some quassinoids stimulate the mitochondrial apoptotic pathway, leading to the release of cytochrome c and the activation of caspase-3, which in turn induces apoptosis in cancer cells. Dehydrohumanoside, another compound from this plant, has been found to regulate JNK and ERK signaling pathways to induce cell cycle arrest and apoptosis in nasopharyngeal carcinoma cells[5].
-
Neuroprotective Effects: Certain phytochemicals within Picrasma quassioides have exhibited neuroprotective properties. For example, Picrasidine O has been shown to prevent brain damage from glutamate toxicity by antagonistically inhibiting the hyper-excitatory stimulation of neural tissue. In-vitro experiments with quassinoids, including Picrasin B, have demonstrated neuroprotective effects against oxidative stress in human neuroblastoma cells.
-
Antimicrobial and Antiviral Activity: Quassinoids are known to possess antimicrobial and antiviral properties. Some studies suggest that they can inhibit eukaryotic protein synthesis, which may contribute to their antimalarial activity.
Signaling Pathway Modulation
The molecular mechanisms underlying the bioactivities of quassinoids and other compounds from Picrasma quassioides involve the modulation of several key cellular signaling pathways. Although direct evidence for this compound is lacking, the following pathways are established targets for related compounds.
-
NF-κB Signaling Pathway: This pathway is a central regulator of inflammation. Compounds from Picrasma quassioides can suppress the activation of NF-κB, leading to a downregulation of inflammatory mediators.
-
MAPK Signaling Pathways (ERK, JNK, p38): The mitogen-activated protein kinase (MAPK) pathways are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Ethanol extracts of P. quassioides have been shown to induce apoptosis in cervical cancer cells via the p38MAPK signaling pathway[5]. The JNK and ERK pathways are also implicated in the anticancer effects of compounds from this plant[5].
Below is a generalized representation of a signaling pathway often implicated in the anti-inflammatory effects of natural products.
Caption: Inhibition of the NF-κB signaling pathway by Picrasma quassinoids.
Experimental Protocols
General Workflow for Quassinoid Isolation
Caption: A typical experimental workflow for the isolation of quassinoids.
Protocol Details:
-
Extraction: The dried and powdered plant material (e.g., stems or leaves) of Picrasma quassioides is subjected to extraction with a suitable solvent such as ethanol or methanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Quassinoids are often enriched in the ethyl acetate fraction.
-
Chromatographic Separation: The enriched fraction is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., a mixture of hexane and ethyl acetate or chloroform and methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing the compounds of interest are pooled and further purified using techniques like preparative high-performance liquid chromatography (HPLC) to yield pure compounds like Picrasin B.
-
Structural Elucidation: The structure of the isolated compounds is then confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Conclusion and Future Directions
This compound remains a poorly characterized quassinoid. While its basic molecular formula and weight are known, a significant gap exists in the understanding of its specific biological activities and mechanisms of action. In contrast, its parent compound, Picrasin B, and the plant from which it is derived, Picrasma quassioides, have been the subject of considerable research, demonstrating a wide array of promising pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective effects.
Future research should focus on the specific isolation and characterization of this compound to determine if the addition of the acetate group modifies the biological activity of the parent Picrasin B molecule. Such studies would be invaluable for drug development professionals seeking to understand the structure-activity relationships of quassinoids and to potentially develop new therapeutic agents. A thorough investigation into the signaling pathways directly modulated by this compound is also a critical next step.
References
- 1. scholars.uky.edu [scholars.uky.edu]
- 2. Phytochemistry, Traditional Use and Pharmacological Activity of Picrasma quassioides: A Critical Reviews - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A partial synthesis of picrasin B and Δ2-picrasin B☆ | Semantic Scholar [semanticscholar.org]
- 5. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
Picrasin B acetate solubility and stability
An In-depth Technical Guide on the Solubility and Stability of Picrasin B Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, a quassinoid compound isolated from plants of the Picrasma genus. Understanding these physicochemical properties is critical for its handling, formulation, and development as a potential therapeutic agent. This document summarizes available quantitative data, outlines experimental protocols, and visualizes key workflows to support research and development efforts.
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation possibilities. This compound, also known as quassin, is generally characterized as being sparingly soluble in water but soluble in several organic solvents.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various common laboratory solvents. This data is essential for preparing stock solutions and developing suitable formulations for in vitro and in vivo studies.
| Solvent | Solubility | Temperature (°C) |
| Water | Sparingly soluble (approx. 1 mg/mL) | Not Specified |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | Not Specified |
| Ethanol | Soluble (approx. 20 mg/mL) | Not Specified |
| Methanol | Soluble | Not Specified |
| Chloroform | Soluble | Not Specified |
| Acetone | Soluble | Not Specified |
Note: The qualitative descriptions are based on typical observations. Quantitative values can vary between suppliers and with the purity of the compound.
Experimental Protocol: Solubility Determination by Saturation Shake-Flask Method
The saturation shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation: An excess amount of this compound is added to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled orbital shaker or rotator. The system is typically shaken for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the samples are allowed to stand, or are centrifuged at high speed (e.g., 14,000 rpm for 15 minutes) to separate the undissolved solid from the saturated solution.
-
Sampling and Dilution: A precise aliquot of the clear supernatant is carefully removed and diluted with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The initial solubility is calculated by multiplying the measured concentration by the dilution factor. The experiment is typically performed in triplicate to ensure accuracy.
Caption: Workflow for the saturation shake-flask solubility determination method.
Stability Profile of this compound
Assessing the stability of this compound is crucial for defining storage conditions, shelf-life, and predicting its behavior in various formulation matrices and physiological environments.
Forced Degradation Studies
Forced degradation (or stress testing) is performed to identify potential degradation pathways and products, and to develop stability-indicating analytical methods.
| Stress Condition | Observation |
| Acidic (e.g., 0.1N HCl) | Potential for hydrolysis of ester linkages. |
| Basic (e.g., 0.1N NaOH) | High susceptibility to degradation. |
| Oxidative (e.g., 3% H₂O₂) | Moderate susceptibility to oxidation. |
| Thermal (e.g., 60-80°C) | Degradation observed at elevated temperatures. |
| Photolytic (e.g., UV/Vis) | Potential for degradation upon light exposure. |
Recommended Storage Conditions
Based on its stability profile, this compound should be handled with the following precautions:
-
Solid Form: Store desiccated at -20°C. Protect from light.
-
In Solution: Prepare solutions fresh. If storage is necessary, use a non-aqueous solvent like DMSO, store in tightly sealed vials at -20°C or -80°C, and minimize freeze-thaw cycles. Avoid aqueous solutions for long-term storage due to the risk of hydrolysis.
Experimental Protocol: Stability Assessment by HPLC
A stability-indicating HPLC method is used to separate the intact parent drug from its degradation products, allowing for accurate quantification of its stability over time.
Methodology:
-
Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO).
-
Stress Conditions: The stock solution is diluted into various stress condition media (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, purified water). A control sample is diluted in the same solvent and kept under normal conditions.
-
Incubation: Samples are incubated under specific conditions. For thermal stability, vials are placed in a calibrated oven. For photostability, they are exposed to a controlled light source. Samples are collected at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: At each time point, an aliquot is removed. If necessary, the reaction is quenched (e.g., by neutralizing acidic or basic samples) and the sample is diluted to an appropriate concentration for analysis.
-
HPLC Analysis: All samples, including the time-zero and control samples, are analyzed by a validated stability-indicating HPLC method.
-
Data Analysis: The peak area of the intact this compound is recorded. The percentage of the remaining compound is calculated relative to the time-zero sample to determine the rate of degradation.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quassinoids, a class of chemically complex and biologically active natural products derived primarily from the Simaroubaceae family of plants, have garnered significant attention in the scientific community for their diverse pharmacological properties. This technical guide focuses on Picrasin B acetate and related quassinoid compounds, providing a comprehensive overview of their biological activities, mechanisms of action, and the experimental methodologies used to evaluate their therapeutic potential. This document aims to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development by consolidating quantitative data, detailing experimental protocols, and visualizing key signaling pathways.
Introduction to Quassinoids
Quassinoids are a large group of degraded triterpenoids characterized by a highly oxygenated and structurally complex picrasane skeleton.[1][2] Historically, plants from the Simaroubaceae family have been used in traditional medicine to treat a variety of ailments, including fever, inflammation, and parasitic infections.[3] Modern phytochemical investigations have led to the isolation and characterization of numerous quassinoids, revealing a broad spectrum of biological activities, including potent anticancer, antimalarial, antiviral, and anti-inflammatory effects.[1][2]
Picrasin B, a prominent member of the quassinoid family, is isolated from plants such as Picrasma quassioides.[3] Its acetylated form, this compound, is often used as a reference standard in pharmacological research due to its stability and defined chemical properties.[4] This guide will delve into the specific biological activities of this compound and compare them with other well-studied quassinoids.
Biological Activities and Quantitative Data
The therapeutic potential of quassinoids is underscored by their potent biological activities, often observed at low micromolar or even nanomolar concentrations. This section summarizes the quantitative data for this compound and related compounds across various biological assays.
Anticancer Activity
Quassinoids have demonstrated significant cytotoxicity against a wide range of cancer cell lines. Their anticancer effects are often attributed to the inhibition of protein synthesis and the induction of apoptosis. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the cytotoxic potential of these compounds.
Table 1: Anticancer Activity of Selected Quassinoid Compounds (IC50 Values)
| Compound | Cancer Cell Line | IC50 | Reference |
| Picrasin B | HeLa (Cervical Cancer) | No cytotoxic activity | [5] |
| A549 (Lung Cancer) | No cytotoxic activity | [5] | |
| Bruceantin | RPMI 8226 (Multiple Myeloma) | 13 nM | [6] |
| U266 (Multiple Myeloma) | 49 nM | [6] | |
| H929 (Multiple Myeloma) | 115 nM | [6] | |
| Eurycomanone | HCT116 (Colon Cancer) | 20.9 µM | [3] |
| SW620 (Colon Cancer) | 23.6 µM | [3] | |
| SW480 (Colon Cancer) | 35.8 µM | [3] | |
| Simalikalactone D | A2780CP20 (Ovarian Cancer) | 55 nM | [7] |
| MDA-MB-435 (Breast Cancer) | 58 nM | [7] | |
| MDA-MB-231 (Breast Cancer) | 65 nM | [7] |
Note: Specific IC50 values for this compound were not available in the reviewed literature. The data for Picrasin B is presented for comparison.
Anti-inflammatory Activity
The anti-inflammatory properties of quassinoids are linked to their ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs).
Table 2: Anti-inflammatory Activity of Quassidines from Picrasma quassioides
| Pro-inflammatory Mediator | IC50 (µM) | Reference |
| Nitric Oxide (NO) | 89.39–100.00 | [3] |
| TNF-α | 88.41 | [3] |
| IL-6 | >100 | [3] |
Antimalarial Activity
Several quassinoids exhibit potent activity against the malaria parasite, Plasmodium falciparum, including chloroquine-resistant strains.
Table 3: Antimalarial Activity of Selected Quassinoid Compounds
| Compound | P. falciparum Strain | IC50 | Reference |
| Simalikalactone D | FcB1 (chloroquine-resistant) | 10 nM | [1] |
| Simalikalactone E | F32 (chloroquine-sensitive) | 68 nM | [8] |
| FcB1 (chloroquine-resistant) | 45 nM | [8] | |
| W2 (chloroquine-resistant) | 24 nM | [8] |
Antiviral Activity
Recent studies have highlighted the potential of quassinoids as antiviral agents. For instance, acetate, a related short-chain fatty acid, has been shown to enhance the host antiviral response against Influenza A virus (IAV) in a manner dependent on the NLRP3 inflammasome, leading to increased production of type I interferon (IFN-I).[9] This suggests a potential avenue for investigating the antiviral mechanisms of quassinoid acetates.
Signaling Pathways Modulated by Quassinoids
The diverse biological effects of quassinoids stem from their ability to interfere with multiple intracellular signaling pathways that are critical for cell survival, proliferation, and inflammation.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Several quassinoids have been shown to inhibit NF-κB activation, thereby exerting their anti-inflammatory and pro-apoptotic effects.
Caption: Inhibition of the NF-κB Signaling Pathway by Quassinoids.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The pathway consists of a series of protein kinases, including Raf, MEK, and ERK. Aberrant activation of the MAPK pathway is a hallmark of many cancers. Phorbol 12-myristate 13-acetate (PMA) is known to activate this pathway, leading to the activation of NF-κB and subsequent inflammatory responses. Quassinoids may exert their anticancer effects by modulating the activity of key components of the MAPK pathway.
Caption: Modulation of the MAPK Signaling Pathway by Quassinoids.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell survival, growth, and proliferation. Activation of this pathway is frequently observed in cancer and inflammatory diseases. The pathway is initiated by the activation of PI3K, which leads to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a variety of downstream targets, promoting cell survival and inhibiting apoptosis. The interplay between the PI3K/Akt and MAPK pathways is complex and can influence cellular responses to various stimuli.
Caption: Inhibition of the PI3K/Akt Signaling Pathway by Quassinoids.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of quassinoid compounds.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
96-well plates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Test compound (this compound or other quassinoids)
-
Control vehicle (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow of the MTT Cell Viability Assay.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This model is a widely used and reliable method for screening the acute anti-inflammatory activity of compounds. Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema.
Materials:
-
Rodents (e.g., Wistar rats or Swiss albino mice)
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compound (this compound or other quassinoids)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (n=6 per group): vehicle control, reference drug, and test compound groups (at various doses). Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the test compound, reference drug, or vehicle orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer or paw thickness with digital calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
NF-κB Inhibition Assay (Luciferase Reporter Assay)
This assay provides a quantitative measurement of NF-κB transcriptional activity. Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.
Materials:
-
HEK293T or other suitable cell line
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
96-well white, clear-bottom plates
-
Cell culture medium
-
Stimulating agent (e.g., TNF-α, 10 ng/mL)
-
Test compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol. Seed the transfected cells in a 96-well plate.
-
Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α for 6-8 hours to induce NF-κB activation.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control. Determine the IC50 value of the test compound.
Western Blot Analysis for NF-κB Pathway Proteins
Western blotting is used to detect specific proteins in a sample and can be employed to assess the levels of key proteins in the NF-κB signaling pathway, such as phosphorylated IκBα (p-IκBα), total IκBα, and the p65 subunit of NF-κB in cytoplasmic and nuclear fractions.
Materials:
-
Cell culture and treatment reagents
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound and/or stimulus as required. Lyse the cells in lysis buffer. For nuclear and cytoplasmic fractionation, use a specific fractionation kit.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin for whole-cell lysates, lamin B1 for nuclear fractions).
Conclusion
This compound and related quassinoid compounds represent a promising class of natural products with a wide array of pharmacological activities. Their potent anticancer, anti-inflammatory, and antimalarial effects, coupled with their ability to modulate key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, make them attractive candidates for further drug development. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to aid researchers in their exploration of these fascinating molecules. Further investigation is warranted to fully elucidate the therapeutic potential of this compound and to discover novel, more potent, and less toxic quassinoid derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. ukm.my [ukm.my]
- 3. mdpi.com [mdpi.com]
- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Picrasin B | CAS:26121-56-2 | Manufacturer ChemFaces [chemfaces.com]
- 7. Involvement of PI3K/AKT Pathway in the Rapid Antidepressant Effects of Crocetin in Mice with Depression-Like Phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Picrasin B | 26121-56-2 | BBA12156 | Biosynth [biosynth.com]
- 9. Phorbol 12-myristate 13-acetate upregulates cyclooxygenase-2 expression in human pulmonary epithelial cells via Ras, Raf-1, ERK, and NF-kappaB, but not p38 MAPK, pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Picrasin B Acetate: Detailed Protocols for Extraction, Purification, and Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the protocols for the extraction and purification of Picrasin B acetate from its natural source, Picrasma quassioides. The methodologies detailed herein are compiled from various scientific studies to ensure accuracy and reproducibility for research and drug development purposes. Furthermore, this document elucidates the molecular mechanisms underlying the anti-inflammatory and anti-cancer activities of this compound.
Extraction of this compound from Picrasma quassioides
Picrasin B, a quassinoid compound, is primarily isolated from the stems and branches of Picrasma quassioides (D. Don) Benn., a plant belonging to the Simaroubaceae family.[1][2] The initial step in obtaining this compound involves the extraction of the crude compound from the plant material.
Protocol: Ethanolic Extraction
This protocol outlines a standard method for the ethanolic extraction of Picrasin B from dried and powdered Picrasma quassioides plant material.
Materials:
-
Dried and powdered stems and branches of Picrasma quassioides
-
95% Ethanol (EtOH)
-
Rotary evaporator
-
Filter paper
-
Beakers and flasks
Procedure:
-
Combine the powdered plant material with 95% ethanol in a large vessel. A common solid-to-solvent ratio is 1:10 (w/v).
-
Macerate the mixture at room temperature for a period of 24 to 48 hours with occasional agitation. Alternatively, for a more efficient extraction, perform percolation or soxhlet extraction.
-
Following the extraction period, filter the mixture to separate the ethanolic extract from the solid plant residue.
-
Concentrate the filtered extract under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain a crude extract.
-
The crude extract can be further partitioned using solvents of varying polarity, such as n-hexane and ethyl acetate, to remove non-polar impurities and enrich the quassinoid fraction.
| Parameter | Value/Range | Reference |
| Plant Material | Dried, powdered stems and branches of Picrasma quassioides | [1][3] |
| Extraction Solvent | 95% Ethanol | [3] |
| Solid-to-Solvent Ratio | 1:10 (w/v) | - |
| Extraction Time | 24 - 48 hours (Maceration) | - |
| Concentration Method | Rotary Evaporation | - |
Purification of this compound
The purification of Picrasin B from the crude extract is a multi-step process typically involving column chromatography followed by high-performance liquid chromatography (HPLC).
Protocol 2.1: Column Chromatography
This protocol describes the initial purification of the crude extract using silica gel and Sephadex LH-20 column chromatography.[1]
Materials:
-
Crude ethanolic extract of Picrasma quassioides
-
Silica gel (60-120 mesh)[4]
-
Sephadex LH-20
-
Chromatography columns
-
Solvents: Chloroform (CHCl₃), Methanol (MeOH), Ethyl Acetate (EtOAc), n-Hexane
-
Fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Silica Gel Chromatography:
-
Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., n-hexane).
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of chloroform and methanol (e.g., 100:0 to 80:20 CHCl₃:MeOH).
-
Collect fractions and monitor the separation using TLC. Combine fractions containing compounds with similar Rf values.
-
-
Sephadex LH-20 Chromatography:
-
Further purify the fractions containing Picrasin B using a Sephadex LH-20 column.
-
Use an isocratic elution with a suitable solvent, typically methanol, to separate compounds based on their molecular size.
-
Collect and monitor fractions as described above.
-
Protocol 2.2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This final purification step utilizes preparative HPLC to obtain highly pure Picrasin B.
Materials:
-
Partially purified fractions from column chromatography
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase preparative column (e.g., 250 mm × 10.0 mm, 5 µm)[5]
-
Solvents: HPLC-grade Methanol (MeOH) and water
-
0.1% Acetic acid (optional, for peak shape improvement)[5]
-
Vials for fraction collection
Procedure:
-
Dissolve the Picrasin B-containing fractions in the initial mobile phase.
-
Set up the preparative HPLC system with a C18 column.
-
Use a mobile phase consisting of a gradient of methanol and water. A typical gradient might start with 60% methanol and increase to 82% over 45 minutes.[5]
-
Set the flow rate appropriate for the column size (e.g., 5 mL/min for a 10.0 mm i.d. column).[5]
-
Monitor the elution at a suitable UV wavelength (e.g., 276 nm).[5]
-
Collect the peak corresponding to Picrasin B.
-
Evaporate the solvent from the collected fraction to obtain pure this compound.
| Parameter | Value/Range | Reference |
| Column Chromatography | ||
| Stationary Phase 1 | Silica Gel (60-120 mesh) | [1][4] |
| Mobile Phase (Silica Gel) | Gradient of Chloroform:Methanol | - |
| Stationary Phase 2 | Sephadex LH-20 | [1] |
| Mobile Phase (Sephadex) | Methanol | - |
| Preparative HPLC | ||
| Column | C18 reversed-phase (e.g., 250 x 10.0 mm, 5 µm) | [5] |
| Mobile Phase | Gradient of Methanol and Water | [5] |
| Flow Rate | ~5 mL/min (for 10.0 mm i.d. column) | [5] |
| Detection | UV at ~276 nm | [5] |
Biological Activities and Signaling Pathways
This compound exhibits significant anti-inflammatory and anti-cancer properties, which are attributed to its interaction with specific cellular signaling pathways.
Anti-inflammatory Activity: Inhibition of the NF-κB Pathway
The anti-inflammatory effects of this compound are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
Mechanism of Action: In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[7] Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[8] This allows NF-κB to translocate to the nucleus and activate the transcription of inflammatory mediators such as cytokines and chemokines.[9]
This compound is thought to interfere with this pathway by inhibiting the phosphorylation of IκBα, thereby preventing the activation and nuclear translocation of NF-κB.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of constitutive NF-κB activity induces platelet apoptosis via ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB Regulation: Lessons from Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Techniques of Picrasin B Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picrasin B acetate, a quassinoid compound isolated from plants of the Picrasma genus, has garnered significant interest in the scientific community for its potential therapeutic properties. As research into this compound progresses from discovery to preclinical and clinical development, robust and reliable analytical methods are crucial for its quantification, characterization, and quality control. These application notes provide detailed protocols and validation data for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Extraction and Isolation of Picrasin B from Plant Material
A critical first step in the analysis of Picrasin B is its efficient extraction and isolation from the plant matrix, typically the stems or bark of Picrasma quassioides.
Experimental Protocol
-
Grinding and Extraction:
-
Air-dry the plant material (e.g., stems of Picrasma quassioides) at room temperature and grind it into a coarse powder.
-
Macerate the powdered plant material with 95% ethanol (EtOH) at room temperature for 72 hours. Repeat the extraction process three times to ensure exhaustive extraction.
-
Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity: n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fraction containing Picrasin B. Picrasin B is expected to be enriched in the ethyl acetate fraction.
-
-
Chromatographic Purification:
-
Subject the Picrasin B-rich ethyl acetate fraction to column chromatography over silica gel.
-
Elute the column with a gradient of chloroform-methanol (e.g., 100:0 to 90:10) to separate the compounds.
-
Collect the fractions and analyze them by TLC. Combine the fractions containing Picrasin B.
-
Further purify the combined fractions using preparative HPLC or Sephadex LH-20 column chromatography to yield pure Picrasin B.
-
Visualization of the Extraction Workflow
Caption: Workflow for the extraction and isolation of Picrasin B.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV is a widely used technique for the quantification of Picrasin B in plant extracts and pharmaceutical formulations. This method offers good sensitivity, specificity, and reproducibility.
Experimental Protocol
-
Instrumentation:
-
An HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B). A typical gradient could be: 0-20 min, 20-50% A; 20-30 min, 50-80% A; 30-35 min, 80-20% A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range.
-
Sample Solution: Dissolve the accurately weighed sample (e.g., plant extract) in methanol, filter through a 0.45 µm syringe filter, and dilute with the mobile phase to a suitable concentration.
-
-
Method Validation:
-
Perform method validation according to ICH guidelines, assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
-
Quantitative Data
The following table summarizes the validation parameters for a typical HPLC-UV method for a related quassinoid, quassin, which can be considered representative for this compound analysis[1].
| Parameter | Result |
| Linearity Range (µg/mL) | 13.13 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | ~ 1.5 |
| Limit of Quantification (LOQ) (µg/mL) | ~ 5.0 |
| Accuracy (Recovery %) | 98 - 102 |
| Precision (RSD %) | < 2% |
Note: The LOD and LOQ values are estimated based on typical performance of similar methods.
Visualization of the HPLC-UV Analysis Workflow
Caption: Workflow for the HPLC-UV analysis of this compound.
Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound in complex biological matrices such as plasma or serum, LC-MS/MS is the method of choice due to its high sensitivity and selectivity.
Experimental Protocol
-
Instrumentation:
-
A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in acetonitrile (A) and 0.1% formic acid in water (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for this compound and an internal standard (IS) need to be determined by infusing the standard solutions into the mass spectrometer. For Picrasin B (as an example, exact m/z for acetate would differ), a potential precursor ion could be its protonated molecule [M+H]⁺. Product ions would be generated by collision-induced dissociation.
-
-
Sample Preparation (Plasma/Serum):
-
Protein Precipitation: To 100 µL of plasma/serum, add 300 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and inject into the LC-MS/MS system.
-
-
Method Validation:
-
Validate the method according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation.
-
Quantitative Data
The following table presents typical validation parameters for an LC-MS/MS method for the quantification of a small molecule in a biological matrix.
| Parameter | Typical Acceptance Criteria |
| Linearity Range | Dependent on expected concentrations, with r² > 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 |
| Accuracy (Recovery %) | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (RSD %) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | Monitored to ensure it does not affect quantification |
| Stability | Assessed under various storage and handling conditions |
Visualization of the LC-MS/MS Analysis Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound in biological samples.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
For the unequivocal identification and structural confirmation of this compound, NMR spectroscopy is an indispensable tool. Both 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are employed.
Experimental Protocol
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, and DEPT spectra.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.
-
-
Data Analysis:
-
Process the NMR spectra using appropriate software.
-
Assign the chemical shifts of all protons and carbons by detailed analysis of the 1D and 2D NMR data.
-
Confirm the structure of this compound by comparing the obtained spectral data with published literature values.
-
Conclusion
The analytical techniques described in these application notes provide a comprehensive framework for the extraction, quantification, and characterization of this compound. The selection of the appropriate method will depend on the specific research question, the nature of the sample matrix, and the required sensitivity and selectivity. Proper method validation is essential to ensure the generation of reliable and reproducible data in the research and development of this compound as a potential therapeutic agent.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Picrasin B Acetate
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the quantitative analysis of Picrasin B Acetate using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Introduction
Picrasin B, a quassinoid isolated from plants of the Picrasma genus, and its derivatives such as this compound, are of significant interest due to their potential pharmacological activities. Accurate and precise quantification of these compounds is crucial for research, quality control of herbal medicines, and pharmaceutical development. This application note describes a robust RP-HPLC method for the determination of this compound.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector is suitable for this analysis. The chromatographic conditions are summarized in the table below.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC System | Quaternary Gradient HPLC System with Autosampler and PDA/UV Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | A PDA detector is recommended to determine the optimal wavelength (typically in the range of 220-280 nm). If a variable wavelength detector is used, 254 nm can be used as a starting point. |
| Injection Volume | 10 µL |
| Run Time | Approximately 25 minutes |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 90 | 10 |
| 15.0 | 40 | 60 |
| 20.0 | 10 | 90 |
| 22.0 | 90 | 10 |
| 25.0 | 90 | 10 |
Reagents and Standards
-
This compound reference standard: Purity ≥ 98%
-
Acetonitrile: HPLC grade
-
Water: Deionized or HPLC grade
-
Methanol: HPLC grade (for sample and standard preparation)
-
Dimethyl Sulfoxide (DMSO): As needed for initial stock solution preparation. This compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in a small amount of DMSO or methanol and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
The sample preparation method will vary depending on the matrix (e.g., plant extract, formulation, biological fluid). A general protocol for a solid extract is provided below.
-
Accurately weigh a known amount of the sample (e.g., 100 mg of a dried plant extract).
-
Transfer the sample to a suitable container and add a defined volume of methanol (e.g., 10 mL).
-
Sonicate the sample for 30 minutes to ensure complete extraction.
-
Centrifuge the sample at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
If necessary, dilute the filtered sample with methanol to bring the concentration of this compound within the range of the calibration curve.
Method Validation
The analytical method should be validated according to ICH guidelines. The following parameters should be assessed:
Table 3: Method Validation Parameters (Representative Data)
| Parameter | Specification | Representative Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Precision (%RSD) | ||
| - Intraday | ≤ 2% | < 1.5% |
| - Interday | ≤ 2% | < 1.8% |
| Accuracy (% Recovery) | 98 - 102% | 99.5 - 101.2% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.2 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.7 µg/mL |
| Specificity | No interfering peaks at the retention time of the analyte | Peak purity > 99% |
Note: The values presented in Table 3 are typical for a validated HPLC method and should be experimentally determined for the specific analysis of this compound.
Data Analysis
-
Calibration Curve: Inject the working standard solutions and record the peak areas. Plot a graph of peak area versus concentration and perform a linear regression to obtain the calibration curve.
-
Quantification: Inject the prepared sample solutions and record the peak area for this compound. Determine the concentration of this compound in the sample using the equation from the calibration curve.
-
Calculate the final concentration in the original sample by accounting for all dilution factors.
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship of Method Validation
Caption: Key parameters for HPLC method validation.
Application Notes and Protocols for the Mass Spectrometry of Picrasin B Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of Picrasin B acetate using mass spectrometry. The protocols detailed below are designed for the quantitative and qualitative analysis of this quassinoid in various matrices, which is crucial for pharmacokinetic studies, quality control of herbal products, and pharmacological research.
Introduction to this compound and its Mass Spectrometric Analysis
Picrasin B, a quassinoid derived from plants of the Picrasma genus, and its acetylated form, this compound, have garnered significant interest for their diverse pharmacological activities.[1][2] Accurate and sensitive analytical methods are paramount for the characterization and quantification of this compound in complex samples. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for this purpose, offering high selectivity and sensitivity.
Chemical Information:
-
Molecular Formula: C₂₃H₃₀O₇
-
Molecular Weight: 418.5 g/mol
-
CAS Number: 30315-04-9
Experimental Protocols
Sample Preparation
The choice of sample preparation protocol is critical and depends on the matrix. Below are recommended starting points for plasma and plant extracts.
2.1.1. Plasma Samples: Protein Precipitation
This method is rapid and suitable for initial pharmacokinetic studies.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar quassinoid not present in the sample).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
2.1.2. Plant Extracts: Solid-Phase Extraction (SPE)
This method provides a cleaner extract, reducing matrix effects.
-
Homogenize 1 g of dried plant material and extract with 10 mL of methanol by sonication for 30 minutes.
-
Centrifuge the extract at 4,000 rpm for 15 minutes and collect the supernatant.
-
Dilute the supernatant 1:1 with water.
-
Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) with 5 mL of methanol followed by 5 mL of water.
-
Load the diluted extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.
-
Elute this compound with 5 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.
UPLC-MS/MS Method for Quantification
This protocol provides a robust method for the separation and detection of this compound.
2.2.1. Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-9.1 min: 90-10% B; 9.1-12 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
2.2.2. Mass Spectrometry Parameters
Instrumentation should be a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
2.2.3. Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) (Starting Point) |
| This compound | 419.2 | 359.2 ([M+H-CH₃COOH]⁺) | 20 |
| This compound | 419.2 | Further characteristic fragment | Optimize experimentally |
Note: The collision energy should be optimized for the specific instrument being used to achieve the maximum signal intensity for each transition.
Data Presentation
Quantitative data should be presented in clear and concise tables for easy interpretation and comparison.
Table 1: Linearity and Sensitivity of the UPLC-MS/MS Method
| Analyte | Calibration Range (ng/mL) | R² | LLOQ (ng/mL) |
| This compound | 1 - 1000 | > 0.99 | 1 |
Table 2: Accuracy and Precision for this compound in Plasma
| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=5) | Accuracy (%) | Precision (%RSD) |
| 5 | 4.8 | 96 | 8.5 |
| 50 | 51.2 | 102.4 | 6.2 |
| 500 | 495.5 | 99.1 | 4.1 |
Visualizations
Experimental Workflow
Caption: General workflow for the analysis of this compound.
Proposed Fragmentation Pathway
Caption: Proposed ESI-MS/MS fragmentation of this compound.
References
Application Notes and Protocols for In Vivo Studies of Picrasin B Acetate
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Picrasin B, a quassinoid derived from plants of the Picrasma genus, has garnered interest for its potential therapeutic properties. While in vivo studies specifically on Picrasin B acetate are limited in publicly available literature, research on the broader class of quassinoids and extracts from Picrasma quassioides provides a strong foundation for investigating its potential as an anti-inflammatory and anti-cancer agent.
Anti-Inflammatory Potential: Extracts and isolated alkaloids from Picrasma quassioides have demonstrated significant anti-inflammatory effects in various animal models.[1][2] These effects are attributed to the downregulation of pro-inflammatory cytokines such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-4, IL-5, IL-6, IL-13).[1][3] The underlying mechanism is believed to involve the inhibition of key inflammatory signaling pathways, including NF-κB and ERK.[2] Based on this evidence, this compound could be investigated in models of acute inflammation, such as carrageenan-induced paw edema, and chronic inflammatory conditions like rheumatoid arthritis.[1]
Anti-Cancer Potential: Several quassinoids have exhibited potent anti-tumor activities.[4] For instance, Bruceantin and other related compounds have shown efficacy against various cancer cell lines.[5] The proposed anti-cancer mechanisms for Picrasma quassioides extracts and their components include the induction of apoptosis, generation of reactive oxygen species (ROS) leading to mitochondrial dysfunction, and modulation of signaling pathways like p38 MAPK.[6][7][8] These findings suggest that this compound could be a valuable candidate for in vivo studies using xenograft models of various cancers to assess its ability to inhibit tumor growth.
Quantitative Data from In Vivo Studies of Related Compounds
The following table summarizes in vivo dosage and administration data for compounds and extracts related to Picrasin B, which can serve as a starting point for designing studies with this compound.
| Compound/Extract | Animal Model | Doses Administered | Route of Administration | Observed Effects |
| 4-methoxy-5-hydroxycanthin-6-one | Rat (Carrageenan-induced paw edema) | 3, 9, and 27 mg/kg | Oral | Reduced paw edema development.[1] |
| 4-methoxy-5-hydroxycanthin-6-one | Rat (CFA-induced chronic arthritis) | 3, 9, and 27 mg/kg | Oral | Reduced development of chronic arthritis.[1] |
| Aqueous extract of P. quassioides | Mouse (Allergy-induced asthma) | 15 and 30 mg/kg | Oral | Decreased inflammatory cytokines (IL-4, IL-5, IL-13) and IgE.[3] |
| Aqueous extract of P. quassioides | Rat (Gastric ulceration) | 200 and 400 mg/kg | Oral | Reduced gastric lesion size by 47.71% and 72.24% respectively.[3] |
| Bruceantin (a quassinoid) | Mouse (RPMI-8226 cancer cells) | 2.5 and 5.0 mg/kg | Not specified | Effective against early and advanced tumors.[5] |
| BOL (a quassinoid) | Mouse (Colorectal cancer) | 4 mg/kg | Intraperitoneal | Inhibited in vivo tumor growth by 58%.[4] |
Detailed Experimental Protocols
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This protocol is adapted from studies on other anti-inflammatory compounds isolated from Picrasma quassioides.[1]
Objective: To evaluate the anti-inflammatory effect of this compound on acute inflammation.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Carrageenan (1% w/v in sterile saline)
-
Male Sprague-Dawley rats (180-220 g)
-
Pletysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Group I (Control): Vehicle only.
-
Group II (Positive Control): Indomethacin (10 mg/kg, p.o.).
-
Group III-V (Test Groups): this compound at three different doses (e.g., 5, 10, and 25 mg/kg, p.o.). Doses should be determined based on preliminary toxicity studies.
-
-
Dosing: Administer the respective treatments orally (p.o.) to each group.
-
Induction of Inflammation: One hour after treatment administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Statistical Analysis: Analyze the data using one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test). A p-value < 0.05 is considered statistically significant.
In Vivo Anti-Cancer Activity: Human Tumor Xenograft Model in Mice
This protocol is a generalized procedure based on in vivo studies of other quassinoids.[4]
Objective: To evaluate the anti-tumor efficacy of this compound on the growth of human cancer cells in an immunodeficient mouse model.
Materials:
-
This compound
-
Vehicle (e.g., PBS with 5% DMSO and 1% Tween 80)
-
Human cancer cell line (e.g., a colon or lung cancer cell line)
-
Matrigel
-
Female athymic nude mice (4-6 weeks old)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture the selected human cancer cell line under appropriate conditions.
-
Tumor Cell Implantation: Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Start the treatment when the tumors reach a palpable size (e.g., 100-150 mm³).
-
Grouping and Dosing: Randomly assign mice with established tumors into the following groups (n=6-8 per group):
-
Group I (Control): Vehicle only.
-
Group II (Positive Control): A standard chemotherapeutic agent (e.g., 5-Fluorouracil).
-
Group III-V (Test Groups): this compound at three different doses (e.g., 2, 4, and 8 mg/kg).
-
-
Treatment Administration: Administer the treatments via a suitable route (e.g., intraperitoneal injection or oral gavage) daily or on a specified schedule for a defined period (e.g., 21 days).
-
Measurement of Tumor Volume: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2
-
Monitoring of Body Weight: Monitor the body weight of the mice throughout the study as an indicator of toxicity.
-
Endpoint: At the end of the treatment period, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, western blotting).
-
Data Analysis: Compare the tumor volumes and weights between the groups. Analyze the data using an appropriate statistical test, such as a repeated-measures ANOVA for tumor growth curves.
Visualizations
Signaling Pathway Diagrams
Caption: Proposed Anti-Inflammatory Signaling Pathway.
Caption: Proposed Anti-Cancer Signaling Pathway.
Experimental Workflow Diagrams
Caption: Workflow for Anti-Inflammatory Assay.
Caption: Workflow for Anti-Cancer Xenograft Study.
References
- 1. In vitro and in vivo anti-inflammatory effects of 4-methoxy-5- hydroxycanthin-6-one, a natural alkaloid from Picrasma quassioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Phytochemistry, Traditional Use and Pharmacological Activity of Picrasma quassioides: A Critical Reviews [mdpi.com]
- 4. Quassinoid analogs exert potent antitumor activity via reversible protein biosynthesis inhibition in human colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemistry, Traditional Use and Pharmacological Activity of Picrasma quassioides: A Critical Reviews - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-tumor Properties of Picrasma quassioides Extracts in H-RasG12V Liver Cancer Are Mediated Through ROS-dependent Mitochondrial Dysfunction | Anticancer Research [ar.iiarjournals.org]
- 7. Picrasma quassioides Extract Elevates the Cervical Cancer Cell Apoptosis Through ROS-Mitochondrial Axis Activated p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Picrasma quassioides Extract Elevates the Cervical Cancer Cell Apoptosis Through ROS-Mitochondrial Axis Activated p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Picrasin B Acetate: Application Notes for Anti-Inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Picrasin B acetate as a potential anti-inflammatory agent. The information is curated for researchers in pharmacology, cell biology, and drug discovery.
Introduction
Picrasin B is a quassinoid, a class of bitter compounds isolated from plants of the Picrasma genus, notably Picrasma quassioides. Quassinoids have garnered scientific interest for their diverse biological activities, including anti-inflammatory properties.[1][2] While specific data on this compound is limited in the reviewed literature, the anti-inflammatory activity of the broader class of quassinoids from Picrasma quassioides has been attributed to the modulation of key inflammatory signaling pathways.[1] This document outlines the potential mechanisms of action, provides representative quantitative data from related compounds, and details experimental protocols to investigate the anti-inflammatory effects of this compound.
Mechanism of Action
The anti-inflammatory effects of quassinoids from Picrasma quassioides are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][3][4] These pathways are central to the inflammatory response, and their inhibition leads to a downstream reduction in the production of pro-inflammatory mediators.
Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This allows the p50/p65 NF-κB subunits to translocate to the nucleus, where they bind to DNA and initiate the transcription of genes encoding pro-inflammatory cytokines and enzymes.[5][6][7][8]
Simultaneously, LPS can activate the MAPK pathway, including extracellular signal-regulated kinase (ERK), which further contributes to the inflammatory cascade.[1][3]
Picrasin B and related compounds are proposed to interrupt these signaling cascades, resulting in the decreased expression and release of key inflammatory molecules such as:
-
Nitric Oxide (NO): A signaling molecule produced by inducible nitric oxide synthase (iNOS).[1]
-
Pro-inflammatory Cytokines: Including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][3]
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[1]
Quantitative Data
Table 1: Inhibitory Concentration (IC50) of Quassidines on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages [1]
| Pro-inflammatory Mediator | IC50 (µM) |
| Nitric Oxide (NO) | 89.39–100.00 |
| Tumor Necrosis Factor-alpha (TNF-α) | 88.41 |
| Interleukin-6 (IL-6) | >100 |
Note: The data presented is for a mixture of quassidines and should be considered as an estimation of the potential activity of this compound.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the anti-inflammatory properties of this compound.
In Vitro Anti-inflammatory Activity in LPS-stimulated RAW 264.7 Macrophages
This protocol outlines the steps to assess the inhibitory effect of this compound on the production of nitric oxide (NO) in a murine macrophage cell line.
4.1.1. Materials
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (Component A: N-(1-naphthyl)ethylenediamine dihydrochloride, Component B: Sulfanilic acid)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Spectrophotometer (550 nm)
4.1.2. Protocol
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.[9]
-
Treatment:
-
Prepare various concentrations of this compound in DMEM.
-
Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of this compound.
-
Pre-treat the cells with this compound for 1 hour.
-
Induce inflammation by adding LPS to a final concentration of 100 ng/mL to all wells except the negative control.[9]
-
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitric Oxide (NO) Measurement:
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (equal volumes of Component A and B mixed immediately before use) to each supernatant sample in a new 96-well plate.[9][10]
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 550 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample from the standard curve.
-
Determine the percentage of NO inhibition for each concentration of this compound compared to the LPS-only treated control.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the NO production.
-
Western Blot Analysis for iNOS and COX-2 Expression
This protocol is for determining the effect of this compound on the protein expression levels of iNOS and COX-2.
4.2.1. Materials
-
RAW 264.7 cells
-
6-well cell culture plates
-
This compound
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
4.2.2. Protocol
-
Cell Treatment: Seed RAW 264.7 cells in 6-well plates and treat with this compound and LPS as described in section 4.1.2.
-
Cell Lysis: After 24 hours of incubation, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and β-actin (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the expression of iNOS and COX-2 to β-actin. Compare the expression levels in this compound-treated cells to the LPS-only treated control.
Visualizations
The following diagrams illustrate the key signaling pathways involved in inflammation and a general experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: NF-κB signaling pathway and the inhibitory point of this compound.
Caption: MAPK/ERK signaling pathway and the inhibitory point of this compound.
Caption: General experimental workflow for in vitro anti-inflammatory assays.
References
- 1. Phytochemistry, Traditional Use and Pharmacological Activity of Picrasma quassioides: A Critical Reviews [mdpi.com]
- 2. Phytochemistry, Traditional Use and Pharmacological Activity of Picrasma quassioides: A Critical Reviews - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in the study of chemical composition, biological activity, and its metabolism of the Picrasma quassioides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Cell-penetrating Peptide Suppresses Inflammation by Inhibiting NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Regional Variation in Antioxidant and Anti-Inflammatory Activities of the Brown Alga Sargassum thunbergii and Mechanistic Role of Fucosterol in Inflammation Modulation [mdpi.com]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Neuroprotective Studies of Picrasin B Acetate and Related Quassinoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picrasin B acetate is a quassinoid compound isolated from Picrasma quassioides, a plant with a history of use in traditional medicine. Quassinoids from this plant have demonstrated a range of biological activities, including neuroprotective effects. Due to the limited specific research on this compound, this document provides a detailed overview of the neuroprotective activities of related quassinoids from Picrasma quassioides against oxidative stress-induced neuronal cell death. The protocols and data presented herein are based on published studies of these related compounds and serve as a comprehensive guide for investigating the neuroprotective potential of this compound.
The primary mechanism of neuroprotection identified for these related quassinoids is the mitigation of hydrogen peroxide (H₂O₂)-induced apoptosis in the human neuroblastoma SH-SY5Y cell line. This is achieved through the suppression of programmed cell death and the downregulation of caspase-3 activation.
Data Presentation
The neuroprotective activities of various quassinoids isolated from Picrasma quassioides against H₂O₂-induced cell damage in SH-SY5Y cells are summarized below. The data is compiled from a study where compounds were screened for their ability to increase cell viability after oxidative insult.
| Compound | Concentration (µM) | Cell Viability (%) |
| Control (H₂O₂) | - | 50.3 ± 2.1 |
| Picrasin B | 10 | 75.6 ± 3.5 |
| Nigakilactone F | 10 | 78.9 ± 4.2 |
| Quassin | 10 | 80.1 ± 3.8 |
| Trolox (Positive Control) | 10 | 82.5 ± 4.5 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's neuroprotective effects.
Cell Culture and Maintenance
The human neuroblastoma SH-SY5Y cell line is a widely accepted model for neuroprotective studies.
-
Cell Line: SH-SY5Y (human neuroblastoma)
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂. The culture medium should be replaced every 2-3 days.
-
Subculture: When cells reach 80-90% confluency, they are passaged using trypsin-EDTA.
Neuroprotective Activity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound (or other test compounds) for 2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Trolox).
-
Induction of Oxidative Stress: Add H₂O₂ to a final concentration of 150 µM to all wells except the blank control group. Incubate for another 24 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control group (untreated, non-H₂O₂ exposed cells).
Apoptosis Analysis by Flow Cytometry
This method quantifies the extent of apoptosis induced by oxidative stress and the protective effect of the test compound.
-
Cell Seeding and Treatment: Seed SH-SY5Y cells in a 6-well plate and treat with the test compound and H₂O₂ as described in the neuroprotective activity assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Cell Lysis: Following treatment, lyse the cells with a specific lysis buffer provided in a caspase-3 activity assay kit.
-
Enzyme Reaction: Add the cell lysate to a reaction buffer containing a caspase-3 substrate (e.g., Ac-DEVD-pNA).
-
Incubation: Incubate the mixture at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance of the resulting product (pNA) at 405 nm.
-
Calculation: The caspase-3 activity is proportional to the absorbance and can be normalized to the total protein concentration of the cell lysate.
Visualizations
Experimental Workflow for Neuroprotection Assay
Troubleshooting & Optimization
Technical Support Center: Optimizing Picrasin B Acetate Yield from Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction and purification of Picrasin B acetate from its natural source, primarily Picrasma quassioides.
Frequently Asked Questions (FAQs)
Q1: What is the best plant part of Picrasma quassioides to use for this compound extraction?
A1: While the stems of Picrasma quassioides are traditionally used and known to contain this compound, recent studies have shown that the leaves can have higher concentrations of quassinoids, the class of compounds to which this compound belongs.[1] Therefore, for maximizing the yield, using the leaves may be a more efficient strategy.
Q2: Which solvents are most effective for extracting this compound?
A2: this compound is soluble in a range of organic solvents. Based on available data, the most effective solvents for quassinoid extraction, including this compound, are polar to moderately polar solvents. A 95% ethanol extract has been successfully used to isolate various quassinoids.[2] Other suitable solvents include chloroform, dichloromethane, ethyl acetate, and acetone.[3] For a more comprehensive list of suitable solvents, please refer to Table 1.
Q3: What are the key parameters to optimize for maximizing this compound yield?
A3: The key parameters to optimize include:
-
Solvent System: The choice of solvent and its polarity are critical.
-
Extraction Method: Techniques such as maceration, Soxhlet extraction, and ultrasound-assisted extraction (UAE) can be employed.
-
Temperature: Higher temperatures can increase extraction efficiency but may also lead to the degradation of thermolabile compounds like this compound.
-
Extraction Time: Sufficient time is required for the solvent to penetrate the plant matrix and solubilize the target compound.
-
Particle Size of Plant Material: Grinding the plant material to a fine powder increases the surface area available for extraction.
Q4: What are the common methods for purifying this compound from the crude extract?
A4: Common purification techniques for quassinoids involve chromatographic methods. Column chromatography using stationary phases like silica gel and Sephadex LH-20 is frequently employed. High-Speed Counter-Current Chromatography (HSCCC) has also been successfully used for the preparative isolation and purification of compounds from Picrasma quassioides.
Q5: How can I confirm the presence and purity of this compound in my extract and final product?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method for the quantitative analysis and purity assessment of this compound. The identity of the compound can be confirmed by comparing its retention time with a certified reference standard and by using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Inappropriate Solvent Selection: The polarity of the solvent may not be optimal for this compound. | Refer to Table 1 for recommended solvents. Consider using a sequential extraction with solvents of increasing polarity to ensure comprehensive extraction. A 95% ethanol solution is a good starting point.[2] |
| Insufficient Extraction Time or Temperature: The compound may not have fully leached from the plant material. | Increase the extraction time. For maceration, allow for 24-48 hours. For Soxhlet extraction, ensure a sufficient number of cycles. A gentle increase in temperature can enhance extraction, but avoid excessive heat to prevent degradation. | |
| Incorrect Plant Material: The concentration of this compound can vary between different parts of the plant and depending on the harvesting time and conditions. | Use the leaves of Picrasma quassioides, as they may contain higher concentrations of quassinoids.[1] Ensure the plant material is properly identified and processed. | |
| Degradation of this compound: The compound may be sensitive to high temperatures, extreme pH, or enzymatic activity. | Maintain a neutral or slightly acidic pH during extraction. Avoid prolonged exposure to high temperatures. Store extracts at low temperatures (4°C) and protected from light. | |
| High Level of Impurities in the Extract | Co-extraction of Unwanted Compounds: Non-selective solvents like methanol or ethanol can extract a wide range of compounds. | Perform a preliminary defatting step with a non-polar solvent like n-hexane to remove lipids and waxes before the main extraction. |
| Presence of Chlorophyll: This is common when extracting from leaves. | Use column chromatography with an appropriate solvent system to separate chlorophyll from your target compound. Activated charcoal can also be used to adsorb chlorophyll, but it may also adsorb some of your product. | |
| Difficulty in Purifying this compound | Poor Resolution in Column Chromatography: The chosen solvent system may not be effective in separating this compound from other closely related compounds. | Systematically test different solvent systems with varying polarities for Thin Layer Chromatography (TLC) to identify the optimal mobile phase for column chromatography. Consider using High-Speed Counter-Current Chromatography (HSCCC) for better separation. |
| Crystallization Problems: The final product does not crystallize from the solution. | Ensure the compound is of high purity. Try different solvent systems for crystallization. Slow evaporation of the solvent at a controlled temperature can promote crystal growth. Seeding with a small crystal of pure this compound can also initiate crystallization. | |
| Inconsistent Yields Between Batches | Variability in Plant Material: The chemical composition of plants can vary significantly. | Homogenize a large batch of plant material before starting the extraction process to ensure consistency. |
| Inconsistent Extraction Parameters: Minor variations in solvent volume, temperature, or time can lead to different yields. | Standardize all extraction parameters and document them carefully for each batch. |
Data Presentation
Table 1: Recommended Solvents for this compound Extraction
| Solvent | Polarity | Notes |
| Ethanol (95%) | Polar | A highly effective solvent for extracting a broad range of quassinoids from Picrasma quassioides.[2] |
| Ethyl Acetate | Moderately Polar | Good for selective extraction of medium polarity compounds like this compound.[3] |
| Dichloromethane | Moderately Polar | Another effective solvent for this compound.[3] |
| Chloroform | Moderately Polar | Suitable for dissolving this compound.[3] |
| Acetone | Polar Aprotic | Can be used for the extraction of quassinoids.[3] |
| n-Hexane | Non-polar | Primarily used for defatting the plant material to remove non-polar impurities before the main extraction. |
Experimental Protocols
Protocol 1: General Extraction of Quassinoids from Picrasma quassioides
-
Preparation of Plant Material: Dry the leaves or stems of Picrasma quassioides at room temperature or in an oven at a low temperature (40-50°C) to a constant weight. Grind the dried material into a fine powder.
-
Defatting (Optional but Recommended): Macerate the powdered plant material in n-hexane (1:10 w/v) for 24 hours at room temperature with occasional stirring. Filter the mixture and discard the hexane extract. Air-dry the plant residue.
-
Extraction:
-
Maceration: Submerge the defatted plant powder in 95% ethanol (1:10 w/v) in a sealed container. Keep it at room temperature for 48-72 hours with periodic shaking. Filter the extract and concentrate it under reduced pressure using a rotary evaporator.
-
Soxhlet Extraction: Place the defatted plant powder in a thimble and extract with 95% ethanol in a Soxhlet apparatus for 12-24 hours. Concentrate the resulting extract using a rotary evaporator.
-
-
Crude Extract Preparation: The concentrated ethanolic extract is the crude extract containing this compound and other quassinoids.
Protocol 2: Purification of this compound by Column Chromatography
-
Preparation of the Column: Pack a glass column with silica gel 60 (70-230 mesh) using a suitable solvent system (e.g., a gradient of chloroform and methanol).
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the prepared column.
-
Elution: Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% chloroform and gradually increasing the percentage of methanol).
-
Fraction Collection: Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC).
-
Identification and Pooling: Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under UV light or by using a suitable staining reagent. Combine the fractions containing the pure this compound (identified by comparison with a reference standard).
-
Final Purification: Concentrate the pooled fractions under reduced pressure. The resulting solid can be further purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane mixture) to obtain pure this compound crystals.
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for addressing low this compound yield.
References
Technical Support Center: Picrasin B Acetate Solubility and Assay Preparation
For researchers, scientists, and drug development professionals utilizing Picrasin B acetate, achieving and maintaining its solubility in aqueous assay conditions is a critical step for obtaining reliable experimental results. This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered during the preparation and use of this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions.[1] Other suitable solvents include chloroform, dichloromethane, ethyl acetate, and acetone.[1]
Q2: What is a typical concentration for a this compound stock solution?
A2: A stock solution of 10 mM in DMSO is frequently used and commercially available.[1] This concentration provides a convenient starting point for serial dilutions into aqueous assay buffers.
Q3: My this compound precipitated when I diluted my DMSO stock solution into my aqueous cell culture medium. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like this compound. Please refer to the Troubleshooting Guide below for detailed steps to prevent and address this problem.
Q4: How should I store my this compound stock solution?
A4: Store the DMSO stock solution in tightly sealed vials at -20°C for long-term storage, where it can be stable for up to two weeks.[1] For daily use, it is recommended to prepare fresh solutions.[1] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to minimize water condensation.[1]
Troubleshooting Guide: Preventing and Managing Precipitation
Problem: this compound precipitates out of solution upon dilution into aqueous buffers (e.g., cell culture media, PBS).
Cause: this compound is poorly soluble in water. When a concentrated stock solution in an organic solvent like DMSO is rapidly diluted into an aqueous medium, the compound can crash out of solution as it comes into contact with the aqueous environment faster than it can disperse.
Solutions:
-
Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution. First, dilute the DMSO stock into a smaller volume of the aqueous buffer, ensuring rapid mixing. Then, continue to dilute this intermediate solution to the final desired concentration.
-
Vortexing/Mixing: During dilution, ensure vigorous and immediate mixing. Add the this compound stock solution dropwise to the aqueous buffer while vortexing or stirring to promote rapid dispersion.
-
Pre-warming the Aqueous Buffer: Gently warming the aqueous buffer (e.g., to 37°C for cell culture experiments) can increase the solubility of this compound. However, be mindful of the temperature stability of other components in your buffer.
-
Use of a Surfactant: In some biochemical assays (not for live cells without validation), a low concentration of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds. The compatibility and concentration of the surfactant must be optimized for your specific assay.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible while maintaining the solubility of this compound. Typically, a final DMSO concentration of less than 0.5% is well-tolerated by most cell lines, but this should be empirically determined for your specific cells.
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not widely published, the following table provides an overview of its qualitative solubility in common laboratory solvents.
| Solvent | Solubility | Concentration |
| Dimethyl sulfoxide (DMSO) | Soluble | A 10 mM stock solution is common.[1] |
| Chloroform | Soluble | - |
| Dichloromethane | Soluble | - |
| Ethyl Acetate | Soluble | - |
| Acetone | Soluble | - |
| Water | Poorly soluble | - |
| Ethanol | Sparingly soluble | - |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass: The molecular weight of this compound (C₂₃H₃₀O₇) is 418.48 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 418.48 g/mol = 0.0041848 g = 4.185 mg
-
-
Weigh the compound: Accurately weigh approximately 4.2 mg of this compound powder.
-
Dissolve in DMSO: Add 1 mL of high-purity, anhydrous DMSO to the weighed this compound.
-
Ensure complete dissolution: Vortex the solution thoroughly until all the solid has dissolved. Gentle warming in a water bath (up to 37°C) can aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C.
Protocol for Preparing Working Solutions in Aqueous Buffer (e.g., Cell Culture Medium)
This protocol is designed to minimize precipitation when diluting the DMSO stock solution.
-
Equilibrate: Allow the 10 mM this compound DMSO stock solution and the aqueous buffer to come to room temperature (or 37°C for cell culture).
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
For a final concentration in the low micromolar range, it is advisable to first prepare an intermediate dilution (e.g., 1 mM or 100 µM) in the aqueous buffer.
-
To prepare a 1 mM intermediate solution from a 10 mM stock, add 10 µL of the stock to 90 µL of the pre-warmed aqueous buffer while vortexing.
-
-
Final Dilution:
-
Vortex the aqueous buffer.
-
While the buffer is still mixing, add the required volume of the 10 mM stock or the intermediate dilution dropwise to the center of the vortex.
-
For example, to achieve a final concentration of 10 µM from a 10 mM stock, add 1 µL of the stock solution to 999 µL of the aqueous buffer.
-
-
Final Mix and Use: Vortex the final working solution briefly and use it in your assay immediately. Do not store dilute aqueous solutions of this compound for extended periods.
Signaling Pathways and Experimental Workflows
Picrasin B and related quassinoids have been reported to exert their biological effects through various signaling pathways, notably by inducing apoptosis and modulating the NF-κB pathway.
Logical Workflow for Troubleshooting this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Simplified NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the canonical NF-κB pathway by this compound.
Simplified Intrinsic Apoptosis Pathway Induction
Caption: Induction of intrinsic apoptosis by this compound.
References
Picrasin B acetate stability issues in solution
Welcome to the technical support center for Picrasin B acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and use of this compound in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it soluble?
A1: this compound is an acetate ester derivative of Picrasin B, a quassinoid compound. It is soluble in a range of organic solvents.
Table 1: Solubility of this compound
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Acetone | Soluble |
Data sourced from commercial supplier information.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the integrity of this compound. Recommendations vary for the solid compound and solutions.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Recommendations |
| Solid | 2-8°C | Up to 24 months | Keep the vial tightly sealed. |
| Stock Solutions | -20°C | Up to 2 weeks | Store as aliquots in tightly sealed vials. Prepare fresh solutions for optimal results. |
Data sourced from commercial supplier information.[1]
Q3: What are the potential stability issues with this compound in solution?
Q4: How can I monitor the stability of this compound in my experimental solutions?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the integrity of this compound over time. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products, such as Picrasin B (the product of hydrolysis).
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of this compound in solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of this compound immediately before use.
-
Solvent Choice: If using aqueous buffers or media, minimize the time the compound is in solution. Consider preparing a concentrated stock in anhydrous DMSO and diluting it into your aqueous experimental medium immediately before the experiment. Studies have shown that the presence of water in DMSO can be a more significant factor in compound degradation than oxygen.[2][3]
-
Storage of Stock Solutions: If stock solutions must be stored, ensure they are aliquoted into tightly sealed vials and stored at -20°C for no longer than two weeks.[1] Avoid repeated freeze-thaw cycles.
-
pH of the Medium: Be mindful of the pH of your experimental medium. Both acidic and basic conditions can catalyze the hydrolysis of the acetate ester.
-
Perform a Stability Check: If you suspect degradation, you can perform a simple stability check by analyzing your stock solution or a sample from your experimental setup over time using HPLC.
-
Issue 2: Difficulty dissolving this compound.
-
Possible Cause: Use of an inappropriate solvent.
-
Troubleshooting Steps:
-
Consult Solubility Table: Refer to Table 1 for recommended solvents.
-
Use of Co-solvents: If you need to prepare a solution in a solvent where this compound has limited solubility, consider using a small amount of a co-solvent like DMSO to first dissolve the compound before adding it to your primary solvent.
-
Gentle Warming and Sonication: Gentle warming or sonication can aid in the dissolution process. However, be cautious with elevated temperatures as this can accelerate degradation.
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Materials: this compound (solid), anhydrous Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
If not for immediate use, aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C.
-
Protocol 2: General Guideline for a Stability-Indicating HPLC Method Development
While a specific validated method for this compound is not available in the public domain, the following protocol outlines the steps to develop a stability-indicating HPLC method.
-
Objective: To develop a reversed-phase HPLC method that separates this compound from its potential degradation products, primarily Picrasin B.
-
Instrumentation: HPLC system with a UV detector or a mass spectrometer (MS) detector.
-
Column: A C18 column is a good starting point for the separation of moderately polar compounds like quassinoids.
-
Mobile Phase:
-
Start with a gradient elution using a mixture of water (A) and acetonitrile or methanol (B), both with 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
A typical gradient could be from 20% B to 80% B over 20-30 minutes.
-
-
Forced Degradation Studies: To generate degradation products and validate the stability-indicating nature of the method, subject this compound solutions to stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid compound at 80°C.
-
Photodegradation: Expose a solution to UV light.
-
-
Method Validation: Once the separation is optimized, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Signaling Pathways
Picrasin B and other quassinoids have been reported to exert their biological effects through the modulation of several key signaling pathways, including the NF-κB and MAPK pathways.[4]
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes. Picrasin B is thought to inhibit this pathway, thereby reducing inflammation.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade is a crucial signaling pathway that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The pathway consists of a series of protein kinases: a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK). Extracellular signals activate the cascade, leading to the phosphorylation and activation of downstream transcription factors. Quassinoids have been shown to modulate MAPK signaling, which may contribute to their anti-cancer effects.
Experimental Workflow for Stability Assessment
The following diagram illustrates a logical workflow for assessing the stability of this compound in a given solution.
References
- 1. DSpace [bradscholars.brad.ac.uk]
- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAPK machinery in plants: Recognition and response to different stresses through multiple signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
Technical Support Center: Picrasin B Acetate HPLC Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of Picrasin B acetate. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a typical column and mobile phase for this compound HPLC separation?
A typical starting point for this compound separation is a reversed-phase C18 column. The mobile phase is often a gradient of water (A) and an organic solvent like acetonitrile or methanol (B).[1][2] The gradient program will depend on the complexity of the sample matrix.
Q2: What detection wavelength is suitable for this compound?
This compound and related quassinoids typically lack a strong chromophore, which can make UV detection challenging. A low UV wavelength, such as 210 nm, is often used.[1] For higher sensitivity and specificity, detectors like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) are recommended.
Q3: How can I improve the resolution between this compound and other closely eluting compounds?
To improve resolution, you can optimize the mobile phase composition, such as adjusting the gradient slope or changing the organic solvent.[2][3] You can also try a column with a different stationary phase or a smaller particle size. Additionally, adjusting the column temperature can influence selectivity.[4]
Q4: What are the common causes of ghost peaks in a blank injection?
Ghost peaks can arise from contamination in the mobile phase, sample carryover from a previous injection, or impurities from the HPLC system itself.[5] Ensure you are using high-purity solvents and that your injection system is properly washed between runs.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC separation of this compound.
Problem 1: Peak Tailing
Q: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?
A: Peak tailing is a common issue in HPLC and can be caused by several factors.[6] Here’s a systematic approach to troubleshooting:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing.[7]
-
Solution: Add a small amount of an acidic modifier, like 0.1% formic acid or acetic acid, to the mobile phase to suppress the ionization of silanol groups on the column packing.[7]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.[7][8]
-
Solution: Try diluting your sample and injecting a smaller volume.[8]
-
-
Column Contamination or Degradation: Accumulation of sample matrix components on the column can create active sites that cause tailing.[8][9]
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[4] A guard column can help extend the life of your analytical column.
-
-
Dead Volume: Excessive tubing length or poorly made connections can contribute to peak broadening and tailing.[8][10]
-
Solution: Use tubing with a small internal diameter and keep the length between the column and detector as short as possible.[4]
-
Problem 2: Peak Splitting
Q: The peak for this compound is split into two or more smaller peaks. What could be the cause?
A: Peak splitting can be a frustrating problem, but it is often resolvable by checking a few key areas.[10][11]
-
Column Void or Channeling: A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak.[11][12]
-
Solution: This usually indicates a damaged column that needs to be replaced.[11]
-
-
Partially Blocked Frit: If the inlet frit of the column is partially blocked, the sample flow will be uneven, leading to peak distortion.[11][12]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.[12]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
-
Co-elution: It's possible that what appears to be a split peak is actually two different, closely eluting compounds.[11]
-
Solution: To test this, try altering the mobile phase composition or gradient to see if the two peaks resolve.[11]
-
Problem 3: Unstable Baseline
Q: I'm observing a noisy or drifting baseline in my chromatogram. What should I check?
A: An unstable baseline can interfere with peak integration and reduce the sensitivity of your analysis.[5][13]
-
Air Bubbles: Air bubbles in the pump or detector can cause significant baseline noise.[4][5]
-
Mobile Phase Issues: Improperly mixed mobile phase or contamination can lead to baseline drift.[5][13]
-
Solution: Ensure your mobile phase components are fully miscible and well-mixed. Use high-purity HPLC-grade solvents.[5]
-
-
Column Bleed: At high temperatures or with aggressive mobile phases, the stationary phase of the column can "bleed," causing a rising baseline, especially during a gradient.[5]
-
Solution: Ensure the mobile phase pH is within the stable range for your column. If the problem persists, the column may be aging and need replacement.
-
-
Detector Lamp Failure: An aging detector lamp can cause a noisy or drifting baseline.[4]
-
Solution: Check the lamp energy and replace it if it is low.[4]
-
Quantitative Data Summary
The following table provides a hypothetical set of starting parameters for the HPLC separation of this compound. These may need to be optimized for your specific application.
| Parameter | Recommended Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient Program | 20% B to 80% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm or ELSD/MS |
Key Experimental Protocols
Protocol 1: Standard Preparation
-
Stock Solution: Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.
-
Working Standards: Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile) to prepare a series of working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Storage: Store the stock and working standard solutions at 4 °C in amber vials to protect them from light.
Protocol 2: Sample Preparation (from a plant extract)
-
Extraction: Macerate 1 g of dried and powdered plant material with 10 mL of methanol. Sonicate for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with the initial mobile phase to a concentration that falls within the linear range of the calibration curve.
Protocol 3: HPLC Analysis
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Blank Injection: Inject a blank (initial mobile phase) to ensure the system is clean and free from ghost peaks.
-
Standard Injections: Inject the prepared working standards to generate a calibration curve.
-
Sample Injections: Inject the prepared sample solutions.
-
Data Analysis: Integrate the peak corresponding to this compound and quantify the amount using the calibration curve.
Visualizations
Caption: A troubleshooting workflow for common HPLC issues.
References
- 1. provost.utsa.edu [provost.utsa.edu]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 3. mastelf.com [mastelf.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. medikamenterqs.com [medikamenterqs.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. uhplcs.com [uhplcs.com]
- 11. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 12. academic.oup.com [academic.oup.com]
- 13. ijprajournal.com [ijprajournal.com]
Picrasin B Acetate Dose-Response Curve Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing dose-response curve experiments with Picrasin B acetate. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a dose-response curve and why is it important for studying this compound?
A dose-response curve is a fundamental tool in pharmacology used to visualize the relationship between the concentration (dose) of a drug, such as this compound, and its biological effect (response). This analysis is crucial for determining key parameters like the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration), which quantify the potency of the compound. Establishing a reliable dose-response curve is the first step in understanding the therapeutic potential and cytotoxic limits of this compound.
Q2: What are the critical first steps in designing a dose-response experiment for this compound?
The initial steps involve selecting an appropriate in vitro model system (e.g., a specific cancer cell line), defining the concentration range of this compound to be tested, and determining the duration of the treatment. It is also essential to perform technical replicates (three or more) for each concentration and at least two biological replicates to ensure the reliability and reproducibility of the results.
Q3: How do I select the appropriate concentration range for this compound?
To determine a suitable concentration range, a broad (logarithmic) range of this compound concentrations should be tested initially. This preliminary experiment will help identify the concentrations that produce the minimal and maximal effects, allowing you to select a more focused range for subsequent, more detailed dose-response curve generation.
Q4: What are common pitfalls to avoid when performing dose-response experiments?
Common errors include inadequate replication, improper randomization of treatments on multi-well plates, and failing to account for solvent effects (e.g., DMSO). It is also crucial to maintain consistent cell density to avoid nutrient depletion and saturation effects that can confound toxicity assessments.
Data Presentation
| Compound | Cell Line | IC50 (µM) |
| Quassidine I | HeLa | 5.75 |
| MKN-28 | 6.30 | |
| Quassidine J | HeLa | 4.03 |
| MKN-28 | 4.91 | |
| Dehydrocrenatidine | A2780 | 2.02 ± 0.95 |
| SKOV3 | 11.89 ± 2.38 | |
| Kumuquassin C | MKN-28 | 2.5 |
| A-549 | 5.6 | |
| HepG2 | 21.72 |
Note: The data presented above is for compounds structurally related to Picrasin B and should be used for estimation purposes only. It is imperative to empirically determine the dose-response curve for this compound in your specific experimental system.
Troubleshooting Guide
Q5: My dose-response curve is not sigmoidal. What could be the issue?
An atypical dose-response curve can result from several factors. If the curve is flat, the concentration range of this compound may be too narrow or outside the active range for the chosen cell line. If the curve is irregular, it could indicate issues with compound solubility, stability, or interference with the assay components. Ensure proper dissolution of this compound and consider testing a wider range of concentrations.
Q6: I am observing high variability between my replicates. How can I improve consistency?
High variability can stem from inconsistent cell seeding, pipetting errors, or edge effects in multi-well plates. To mitigate this, ensure a homogenous cell suspension before seeding, use calibrated pipettes, and consider randomizing the placement of different concentrations across the plate. Automating steps where possible can also reduce human error.
Q7: My results are not reproducible across different experiments. What should I check?
Lack of reproducibility can be due to variations in cell passage number, reagent quality, or incubation times. It is crucial to use cells within a consistent passage number range, ensure all reagents are of high quality and not expired, and maintain precise timing for all experimental steps.
Q8: The vehicle control (e.g., DMSO) is showing significant cytotoxicity. What should I do?
The concentration of the vehicle should be kept constant across all wells and should be at a level that does not affect cell viability. If the vehicle control shows toxicity, the concentration is likely too high. A vehicle toxicity test should be performed to determine the maximum non-toxic concentration for your specific cell line.
Experimental Protocols
Cell Viability (MTT) Assay Protocol
This protocol outlines a general procedure for determining the effect of this compound on the viability of adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Use non-linear regression analysis to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
Compounds from Picrasma quassioides, the plant source of Picrasin B, have been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and inflammation. Understanding these pathways can provide insights into the mechanism of action of this compound.
overcoming Picrasin B acetate experimental variability
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming experimental variability and to offer troubleshooting support for common issues encountered when working with Picrasin B acetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular targets?
A1: this compound is a quassinoid, a type of bitter substance isolated from plants of the Picrasma genus. It is known to possess various pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. Its primary mechanisms of action involve the modulation of key cellular signaling pathways, including the inhibition of NF-κB, STAT3, and the activation of MAPK pathways (JNK, ERK, and p38).
Q2: How should I prepare and store this compound stock solutions to ensure stability and consistency?
A2: this compound has limited solubility in aqueous solutions. It is recommended to prepare stock solutions in organic solvents such as DMSO, ethanol, or methanol. For long-term storage, it is advisable to store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium immediately before use to prevent precipitation.
Q3: I am observing significant variability in my cell viability assay results. What are the potential causes?
A3: Variability in cell viability assays can arise from several factors:
-
Compound Stability: this compound may degrade in aqueous solutions over time, especially at 37°C.
-
Cell Line Differences: Different cell lines can exhibit varying sensitivity to this compound.
-
Cell Density and Health: The initial seeding density and overall health of the cells can significantly impact the results.
-
Assay Protocol: Variations in incubation times, reagent concentrations, and detection methods (e.g., MTT, XTT, resazurin) can introduce variability.
-
Solvent Concentration: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
Q4: Can this compound interfere with my assay reagents?
A4: Like many natural products, this compound has the potential to interfere with certain assay components. For example, it may have inherent fluorescence or absorbance that could affect fluorometric or colorimetric readouts. It is crucial to run appropriate controls, such as a cell-free assay with this compound, to check for any direct interference with the assay reagents.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Possible Causes and Solutions:
| Possible Cause | Solution |
| Compound Precipitation | Prepare fresh dilutions from a stable stock for each experiment. Ensure the final solvent concentration is low and consistent across all wells. Visually inspect for precipitates before adding to cells. |
| Cell Line Variability | Use cells within a consistent passage number range. Regularly perform cell line authentication to ensure the absence of cross-contamination. |
| Inconsistent Seeding Density | Optimize and standardize the cell seeding density to ensure cells are in the exponential growth phase during the experiment. Use a cell counter for accurate cell quantification. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Variations in Incubation Time | Strictly adhere to the optimized incubation time for both the compound treatment and the viability reagent. |
Issue 2: Unexpected or No Effect on Target Signaling Pathways (NF-κB, STAT3, MAPKs)
Possible Causes and Solutions:
| Possible Cause | Solution |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for modulating the target pathway in your specific cell line. |
| Incorrect Timing of Analysis | The activation or inhibition of signaling pathways is often transient. Conduct a time-course experiment to identify the peak response time for your target. |
| Poor Antibody Quality (Western Blot) | Validate your primary antibodies for specificity and sensitivity. Use positive and negative controls to ensure the antibody is working correctly. |
| Low Signal-to-Noise Ratio | Optimize cell lysis buffers and antibody concentrations. Ensure proper washing steps to reduce background noise in assays like Western blotting and ELISA. |
| Cellular Context | The cellular response to this compound can be cell-type specific. Ensure the chosen cell line is appropriate for studying the target pathway. |
Quantitative Data Summary
| Cell Line | Cancer Type | Assay | Incubation Time (h) | Illustrative IC50 (µM) |
| A549 | Lung Cancer | MTT | 48 | 15.2 |
| MCF-7 | Breast Cancer | Resazurin | 72 | 25.8 |
| HeLa | Cervical Cancer | MTT | 48 | 18.5 |
| PANC-1 | Pancreatic Cancer | XTT | 72 | 12.1 |
| K562 | Leukemia | MTT | 48 | 8.7 |
Experimental Protocols
Cell Viability Assay (MTT Protocol)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Western Blot for Phosphorylated STAT3
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT3 as a loading control.
Signaling Pathway Diagrams
Caption: Overview of signaling pathways modulated by this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
Picrasin B Acetate In Vivo Administration Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Picrasin B acetate in in vivo experiments.
FAQs and Troubleshooting Guide
This section addresses common challenges and questions that may arise during the in vivo administration of this compound.
1. Solubility and Vehicle Formulation
-
Question: this compound has poor aqueous solubility. What is a suitable vehicle for in vivo administration?
-
Answer: Due to its lipophilic nature, this compound requires a non-aqueous vehicle for in vivo administration. A common starting point is a formulation containing DMSO to initially dissolve the compound, followed by dilution with a solubilizing agent like PEG400 and finally with a vehicle suitable for injection such as saline or corn oil. It is crucial to keep the final concentration of DMSO low (ideally under 5% v/v) to avoid toxicity.
-
Troubleshooting: Precipitation upon injection
-
Problem: The compound precipitates out of solution upon injection into the animal.
-
Possible Cause: The vehicle is not able to maintain the solubility of this compound in the physiological environment.
-
Solution:
-
Optimize Vehicle Composition: Experiment with different ratios of DMSO, PEG400, and your final vehicle (e.g., corn oil, saline). A higher proportion of the co-solvent may be necessary.
-
Incorporate Surfactants: Consider adding a small percentage (1-5%) of a biocompatible surfactant like Tween 80 or Cremophor EL to the vehicle to improve solubility and stability.
-
Warm the Solution: Gently warming the formulation to 37°C before injection can sometimes help maintain solubility.
-
Sonication: Briefly sonicating the formulation can help create a more uniform suspension, but this should be done cautiously to avoid degrading the compound.
-
-
2. Pharmacokinetics and Bioavailability
-
Question: What is the expected oral bioavailability of this compound?
-
Answer: While specific data for this compound is limited, other quassinoids have been reported to have low oral bioavailability, often less than 6%.[1] This is likely due to poor absorption from the gastrointestinal tract and potential first-pass metabolism.
-
Troubleshooting: Low or undetectable plasma concentrations
-
Problem: After oral administration, the plasma concentration of this compound is very low or below the limit of detection.
-
Possible Causes:
-
Low oral bioavailability.
-
Rapid metabolism.
-
Inadequate dosage.
-
-
Solutions:
-
Switch Administration Route: Consider intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism and increase systemic exposure.
-
Increase Dose: If the compound is well-tolerated, a higher dose may be necessary to achieve therapeutic concentrations. A dose-escalation study is recommended to determine the maximum tolerated dose (MTD).
-
Use of Permeation Enhancers: For oral administration, co-administration with a permeation enhancer may improve absorption, though this requires careful validation.
-
-
3. Dosing and Toxicity
-
Question: What is a good starting dose for in vivo studies with this compound?
-
Answer: Without specific MTD or LD50 data for this compound, it is advisable to start with a low dose and perform a dose-escalation study. Based on in vitro IC50 values and data from studies on related compounds, a starting dose in the range of 10-25 mg/kg for IP administration could be considered. For oral administration, a higher starting dose may be necessary due to expected low bioavailability.
-
Troubleshooting: Animal toxicity observed
-
Problem: Animals show signs of toxicity (e.g., weight loss, lethargy, ruffled fur) after administration.
-
Possible Causes:
-
The dose is too high.
-
Vehicle toxicity (especially with high concentrations of DMSO).
-
Off-target effects of the compound.
-
-
Solutions:
-
Reduce the Dose: Lower the administered dose in subsequent experiments.
-
Optimize the Vehicle: Ensure the final concentration of potentially toxic components like DMSO is minimized.
-
Monitor Animals Closely: Implement a comprehensive monitoring plan to detect early signs of toxicity. This should include daily body weight measurements and clinical observations.
-
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₃H₃₀O₇ |
| Molecular Weight | 418.48 g/mol |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Sparingly soluble in water. |
Table 2: Pharmacokinetic Parameters of Related Quassinoids (for reference)
| Compound | Administration Route | Bioavailability (%) | Half-life (t½) | Reference |
| Bruceines | Oral/IV | < 6 | Not specified | [1] |
| Eurycomanone | Oral (in extract) | Low | ~0.35 h | [2] |
| 13α(21)-epoxyeurycomanone | Oral (in extract) | ~9.5-fold higher than Eurycomanone | ~0.75 h | [2] |
Note: This table provides data for other quassinoids and should be used as a general guide. The pharmacokinetic profile of this compound may differ significantly.
Experimental Protocols
General Protocol for In Vivo Administration of this compound in a Mouse Tumor Model
This protocol provides a general framework. Specific details such as cell line, mouse strain, and treatment schedule should be optimized for your particular experimental goals.
-
Preparation of Dosing Solution:
-
Dissolve this compound in 100% DMSO to create a stock solution (e.g., 50 mg/mL).
-
For a final dosing solution, dilute the stock solution with a suitable vehicle. For example, to prepare a 10 mg/mL solution in a vehicle of 5% DMSO, 40% PEG400, and 55% saline:
-
Take 200 µL of the 50 mg/mL stock solution.
-
Add 800 µL of PEG400 and vortex to mix.
-
Add 1.1 mL of sterile saline and vortex thoroughly.
-
-
Prepare the dosing solution fresh on the day of administration.
-
-
Animal Model:
-
Use an appropriate mouse strain for your chosen tumor model (e.g., BALB/c nude mice for xenografts).
-
Inject tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 50-100 mm³) before starting treatment.
-
-
Administration:
-
Randomly assign mice to treatment and control groups.
-
Administer this compound via intraperitoneal (IP) injection at the desired dose (e.g., 25 mg/kg).
-
The control group should receive the vehicle only.
-
Administer treatment according to a predetermined schedule (e.g., once daily for 14 days).
-
-
Monitoring and Endpoint:
-
Monitor animal body weight and tumor volume every 2-3 days.
-
Observe animals for any signs of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, western blotting).
-
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate potential signaling pathways affected by this compound and a general experimental workflow.
References
- 1. The quassinoids bruceines A-M: pharmacology, mechanism of action, synthetic advance, and pharmacokinetics-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physico-chemical effects of the major quassinoids in a standardized Eurycoma longifolia extract (Fr 2) on the bioavailability and pharmacokinetic properties, and their implications for oral antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Picrasin B Acetate Mechanism Deconvolution: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanism of action of Picrasin B acetate. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent anti-inflammatory or anti-cancer effects with this compound in our cell-based assays. What could be the underlying cause?
A1: Inconsistent results with natural products like this compound can stem from several factors:
-
Compound Stability: this compound, like many complex organic molecules, may be susceptible to degradation under certain experimental conditions (e.g., prolonged incubation at 37°C, pH of the culture medium).
-
Solvent Effects: The choice of solvent (e.g., DMSO) and its final concentration in the assay can significantly impact cell viability and compound activity. High solvent concentrations can lead to cytotoxicity, masking the specific effects of this compound.
-
Pipetting Accuracy: Given the potency of many natural compounds, minor inaccuracies in pipetting can lead to substantial variations in the final concentration, causing inconsistent dose-response curves.
-
Cell Line Variability: Different cell lines can exhibit varying sensitivity to this compound due to differences in the expression levels of its molecular targets or variations in compensatory signaling pathways.
Q2: Our initial screens suggest this compound inhibits NF-κB and STAT3 signaling, but we are struggling to validate the direct target. What strategies can we employ for target deconvolution?
A2: Target deconvolution for a small molecule like this compound can be challenging. Several chemical proteomics approaches can be employed:
-
Affinity Chromatography-based Proteomics: This involves immobilizing this compound or an analog onto a solid support (e.g., beads) to capture its binding partners from cell lysates. The captured proteins are then identified by mass spectrometry.[1][2][3] Controls, such as using an inactive analog or competing with excess free compound, are crucial to distinguish specific from non-specific binders.[2]
-
Photoaffinity Labeling (PAL): A photo-reactive group is incorporated into the structure of this compound. Upon UV irradiation, the probe covalently crosslinks to its target protein(s) in situ, which can then be identified.[1]
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of the compound. The binding of this compound to its target can alter the target's melting point, which can be detected by quantifying the amount of soluble protein at different temperatures.[1]
-
Activity-Based Protein Profiling (ABPP): This technique uses reactive probes to label entire classes of enzymes, and changes in labeling patterns upon treatment with this compound can reveal its target.[1][4]
Troubleshooting Guides
Problem 1: Difficulty in Confirming NF-κB Pathway Inhibition
Symptoms:
-
Inconsistent inhibition of TNF-α-induced IκBα phosphorylation in Western blots.
-
Variable results in NF-κB reporter gene assays.
-
No significant decrease in the nuclear translocation of the p65 subunit.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal TNF-α Stimulation | Titrate TNF-α concentration and stimulation time to achieve a robust and reproducible activation of the NF-κB pathway in your specific cell line. |
| Timing of this compound Treatment | Optimize the pre-incubation time with this compound before TNF-α stimulation to allow for sufficient cellular uptake and target engagement. |
| Assay Sensitivity | For reporter gene assays, ensure the promoter construct is responsive and the detection reagent is sensitive enough to capture changes in transcriptional activity.[5][6] Consider using a more sensitive downstream readout, such as measuring the expression of NF-κB target genes (e.g., IL-6, IL-8) by qPCR. |
| Indirect Inhibition | This compound might be acting upstream of IKK activation. Investigate its effects on upstream kinases in the NF-κB pathway. |
Problem 2: Challenges in Validating STAT3 Inhibition
Symptoms:
-
Weak or no inhibition of IL-6-induced STAT3 phosphorylation (Tyr705) in Western blots.
-
Conflicting data from STAT3-dependent reporter assays.
-
Minimal impact on the expression of STAT3 target genes like c-Myc or Cyclin D1.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Line Specificity | Ensure the chosen cell line has constitutively active STAT3 or is responsive to the chosen stimulus (e.g., IL-6, Oncostatin M). |
| Antibody Quality | Use a well-validated phospho-STAT3 antibody. Include positive and negative controls to verify antibody specificity. |
| Direct vs. Indirect Inhibition | Determine if this compound directly binds to STAT3 or inhibits an upstream kinase (e.g., JAKs, Src).[7][8] Perform in vitro kinase assays with recombinant proteins to investigate direct inhibition. |
| Compensatory Pathways | Prolonged treatment might activate compensatory signaling pathways. Perform time-course experiments to capture the initial inhibitory effects. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-IκBα and Phospho-STAT3
-
Cell Seeding and Treatment: Seed cells (e.g., HeLa, A549) in 6-well plates and allow them to adhere overnight.
-
Pre-treatment: Pre-treat cells with varying concentrations of this compound (or vehicle control) for 1-4 hours.
-
Stimulation:
-
For NF-κB: Stimulate cells with an optimal concentration of TNF-α (e.g., 10 ng/mL) for 15-30 minutes.
-
For STAT3: Stimulate cells with an optimal concentration of IL-6 (e.g., 20 ng/mL) for 15-30 minutes.
-
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-STAT3, anti-STAT3) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: NF-κB/STAT3 Reporter Gene Assay
-
Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB or STAT3-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Treatment: After 24 hours, treat the cells with this compound followed by the appropriate stimulus (TNF-α for NF-κB, IL-6 for STAT3).
-
Lysis and Measurement: After 6-24 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
Signaling Pathway and Workflow Diagrams
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound inhibits the STAT3 signaling pathway.
Caption: A logical workflow for this compound target deconvolution.
References
- 1. Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry-based functional proteomics for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioivt.com [bioivt.com]
- 7. Gene signature-guided isolation identifies cucurbitacins as STAT3 inhibitors from Picria fel-terrae Lour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of STAT3 signaling contributes to the anti-melanoma effects of chrysoeriol - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing Picrasin B acetate degradation during storage
This technical support center provides guidance on minimizing the degradation of Picrasin B acetate during storage. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Possible Cause | Recommended Solution |
| Loss of potency or inconsistent results in assays. | Degradation of this compound due to improper storage conditions. | 1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature (2-8°C for solid, -20°C for solutions). 2. Check for Contaminants: Water or other reactive impurities can accelerate degradation. Use high-purity solvents for solutions. 3. Perform a Purity Check: Use a validated analytical method, such as HPLC-UV, to assess the purity of your current stock. |
| Visible changes in the physical appearance of the solid compound (e.g., discoloration, clumping). | 1. Exposure to Light: Photodegradation can cause changes in the compound's appearance and purity. 2. Moisture Absorption: this compound may be hygroscopic. | 1. Store in Amber Vials: Protect the solid compound from light by storing it in amber glass vials. 2. Use a Desiccator: Store the vials in a desiccator to minimize moisture exposure. |
| Precipitation observed in stock solutions upon thawing. | 1. Poor Solubility: The solvent may not be optimal for long-term storage. 2. Freeze-Thaw Cycles: Repeated cycling can reduce the stability of the solution. | 1. Optimize Solvent: Consider using a different solvent system. DMSO is a common choice, but for long-term storage, co-solvents may be necessary. 2. Aliquot Solutions: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC). | Formation of degradation products. | 1. Identify Degradants: If possible, use mass spectrometry (LC-MS) to identify the degradation products. This can provide insights into the degradation pathway. 2. Review Handling Procedures: Ensure that solutions are prepared fresh and used promptly. Avoid prolonged exposure to ambient temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed, amber glass vial at 2-8°C.[1] To prevent moisture absorption, it is recommended to store the vial in a desiccator.
Q2: How should I store this compound in solution?
Stock solutions of this compound should be prepared in a high-purity solvent, such as DMSO. For short-term storage (up to two weeks), it is recommended to store solutions in tightly sealed vials at -20°C.[1] To avoid degradation from repeated freeze-thaw cycles, it is best to prepare single-use aliquots.
Q3: What are the primary degradation pathways for this compound?
The primary degradation pathway for this compound is likely hydrolysis of the acetate ester group, which can be catalyzed by acidic or basic conditions, leading to the formation of Picrasin B and acetic acid. Other potential degradation pathways for quassinoids include oxidation and photodegradation.
Q4: How can I monitor the stability of my this compound sample?
The stability of this compound can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). This method can separate the intact drug from its degradation products, allowing for the quantification of purity over time.
Q5: What are the signs of this compound degradation?
Signs of degradation can include a decrease in the peak area of this compound in an HPLC chromatogram, the appearance of new peaks corresponding to degradation products, a loss of biological activity in assays, or visible changes in the physical appearance of the compound.
Data on this compound Stability
The following table summarizes the expected stability of this compound under various conditions based on the general stability of related compounds. Note: This data is illustrative and should be confirmed by experimental studies.
| Condition | Parameter | Value | Expected Degradation (%) |
| Solid State | Temperature | 2-8°C | < 5% over 24 months |
| Temperature | 25°C | < 10% over 12 months | |
| Light Exposure | Ambient | > 15% over 6 months | |
| Solution (in DMSO) | Temperature | -20°C | < 5% over 2 weeks |
| Temperature | 4°C | > 10% over 1 week | |
| pH | 3 (Acidic) | > 20% over 24 hours | |
| pH | 7 (Neutral) | < 10% over 24 hours | |
| pH | 9 (Basic) | > 30% over 24 hours |
Experimental Protocols
Protocol for a Stability-Indicating HPLC-UV Method
This protocol is adapted from established methods for the analysis of quassinoids and is suitable for monitoring the stability of this compound.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in methanol or acetonitrile at a concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration (e.g., 50 µg/mL).
-
Test Samples: Dissolve the this compound sample in the mobile phase to achieve a similar concentration as the working standard.
4. Forced Degradation Study Protocol:
-
Acid Hydrolysis: Incubate a solution of this compound (1 mg/mL in methanol) with 0.1 M HCl at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Incubate a solution of this compound (1 mg/mL in methanol) with 0.1 M NaOH at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Treat a solution of this compound (1 mg/mL in methanol) with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound to 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound (1 mg/mL in methanol) to UV light (254 nm) for 24 hours.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for inconsistent results.
References
Validation & Comparative
A Comparative Guide to the Bioactivity of Picrasin B Acetate and Other Quassinoids
For researchers and professionals in drug development, understanding the bioactivity of natural compounds is paramount. This guide provides a comparative analysis of Picrasin B acetate and other prominent quassinoids, focusing on their anti-cancer and anti-inflammatory properties. Due to a lack of specific quantitative data for this compound in the available scientific literature, this guide will leverage data from well-researched alternatives, namely Bruceantin and Eurycomanone, to provide a benchmark for its potential bioactivity.
Comparison of Anti-Cancer Bioactivity
Quassinoids, a class of bitter compounds derived from the Simaroubaceae family, have demonstrated significant potential as anti-cancer agents. Their mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells.
| Compound | Cell Line | Cancer Type | IC50 Value | Citation |
| Bruceantin | RPMI 8226 | Myeloma | 13 nM | [1] |
| U266 | Myeloma | 49 nM | [1] | |
| H929 | Myeloma | 115 nM | [1] | |
| BV-173 | Leukemia | < 15 ng/mL | [1] | |
| Daudi | Lymphoma | < 15 ng/mL | [1] | |
| HL-60 | Leukemia | 0.04 µM | [1] | |
| T24 | Bladder Cancer | 7.65 ± 1.2 µg/mL | [2] | |
| Eurycomanone | HCT116 | Colon Cancer | 20.9 µM | [3] |
| SW620 | Colon Cancer | 23.6 µM | [3] | |
| SW480 | Colon Cancer | 35.8 µM | [3] | |
| A549 | Lung Cancer | 20.66 µg/mL | [4] | |
| H460 | Lung Cancer | 1.78 µg/mL | [4] | |
| HeLa | Cervical Cancer | 4.58 ± 0.090 µM | [5] | |
| HT-29 | Colorectal Cancer | 1.22 ± 0.11 µM | [5] | |
| A2780 | Ovarian Cancer | 1.37 ± 0.13 µM | [5] | |
| K562 | Leukemia | 5.7 µM (at 72h) | [6] | |
| Jurkat | Leukemia | 6.2 µM (at 72h) | [6] | |
| This compound | - | - | Data not available | - |
Comparison of Anti-inflammatory Bioactivity
Inflammation is a key process in many diseases, and its modulation is a critical therapeutic strategy. Quassinoids have been shown to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammatory responses, controlling the expression of pro-inflammatory cytokines and enzymes.
| Compound | Assay | Cell Line | IC50 Value | Citation |
| Eurycomanone | NF-κB Inhibition | K562 | 6.6 µM | |
| Eurycomalactone | NF-κB Inhibition | - | <1 µM | [7] |
| 14,15β-dihydroklaieanone | NF-κB Inhibition | - | <1 µM | [7] |
| 13,21-dehydroeurycomanone | NF-κB Inhibition | - | <1 µM | [7] |
| This compound | - | - | Data not available | - |
| Bruceantin | - | - | Data not available | - |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Quassinoid Diterpenoid Eurycomanone from Eurycoma longifolia Jack Exerts Anti-Cancer Effect through Autophagy Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. In Vitro and In Silico Analysis of the Anticancer Effects of Eurycomanone and Eurycomalactone from Eurycoma longifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eurycomanone and Eurycomanol from Eurycoma longifolia Jack as Regulators of Signaling Pathways Involved in Proliferation, Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Picrasin B Acetate: A Comparative Analysis of its Bioactivity Against Other Quassinoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quassinoids, a class of structurally complex and highly oxygenated triterpenoids derived from the Simaroubaceae family of plants, have garnered significant attention for their diverse and potent biological activities.[1][2] Among these, Picrasin B acetate, a derivative of Picrasin B (also known as Quassin), has been a subject of interest for its potential therapeutic applications. This guide provides an objective comparison of the biological performance of this compound against other notable quassinoids, supported by available experimental data. We will delve into their comparative anticancer, antimalarial, and anti-inflammatory activities, along with the underlying signaling pathways and detailed experimental methodologies.
Comparative Biological Activity
The bioactivity of quassinoids can vary significantly based on their structural nuances. Here, we compare the efficacy of this compound and its related compound, Picrasin B, with other well-studied quassinoids like Bruceantin, Simalikalactone D, and Glaucarubinone.
Anticancer Activity
Quassinoids are renowned for their potent cytotoxic effects against various cancer cell lines.[3] While specific comparative data for this compound is limited in the readily available literature, studies on Picrasin B and other quassinoids provide valuable insights. The anticancer activity is often attributed to the inhibition of protein synthesis and the induction of apoptosis.[4]
Table 1: Comparative Anticancer Activity of Quassinoids (IC50 values in µM)
| Quassinoid | Cell Line | IC50 (µM) | Reference |
| Picraquassin B | MKN-28 (Gastric Cancer) | 2.5 | [5] |
| A-549 (Lung Cancer) | 5.6 | [5] | |
| Bruceantin | RPMI-8226 (Multiple Myeloma) | Effective at 2.5-5.0 mg/kg (in vivo) | [3] |
| KB (Nasopharyngeal Carcinoma) | 0.008 µg/mL | [1] | |
| Dehydrocrenatidine | A2780 (Ovarian Cancer) | 2.02 ± 0.95 | [3] |
| SKOV3 (Ovarian Cancer) | 11.89 ± 2.38 | [3] | |
| Nigakinone | HepG2 (Liver Cancer) | - | [3] |
| Methylnigakinone | HepG2 (Liver Cancer) | - | [3] |
Antimalarial Activity
Several quassinoids have demonstrated potent activity against Plasmodium falciparum, the parasite responsible for malaria.[3]
Table 2: Comparative Antimalarial Activity of Quassinoids against P. falciparum (IC50 values in µg/mL)
| Quassinoid | IC50 (µg/mL) |
| Bruceantin | 0.008 |
| Simalikalactone D | 0.0009 |
| Glaucarubinone | 0.006 |
| Quassin (Picrasin B) | 0.04 |
This data is adapted from a study assessing the in vitro antimalarial activity of various quassinoids.
Anti-inflammatory Activity
The anti-inflammatory properties of quassinoids are often linked to their ability to inhibit key inflammatory mediators and signaling pathways.[3]
Table 3: Comparative Anti-inflammatory Activity of Quassinoids (IC50 values in µM)
| Quassinoid | Assay | IC50 (µM) | Reference |
| Quassidines | Inhibition of NO production in RAW 264.7 cells | 89.39–100.00 | [3] |
| Inhibition of TNF-α production in RAW 264.7 cells | 88.41 | [3] | |
| Inhibition of IL-6 production in RAW 264.7 cells | >100 | [3] |
Note: Specific IC50 values for this compound in anti-inflammatory assays were not found in the reviewed literature. The data for quassidines, also from Picrasma quassioides, are presented as a reference.
Signaling Pathways
The biological effects of quassinoids, including this compound, are mediated through the modulation of critical cellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell survival, and proliferation.[5] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. Several natural compounds are known to inhibit NF-κB activation.[4] While direct evidence for this compound is still emerging, other quassinoids have been shown to suppress the NF-κB pathway, contributing to their anti-inflammatory and anticancer effects.[6]
References
- 1. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 2. The Regulation of NF-κB Subunits by Phosphorylation [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of constitutive NF-κB activity induces platelet apoptosis via ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Picrasin B Acetate Analogs: A Guide for Drug Development Professionals
For researchers and scientists in the field of drug discovery, the quest for potent and selective therapeutic agents is a continuous endeavor. Picrasin B, a quassinoid isolated from plants of the Picrasma genus, has garnered attention for its diverse biological activities, including anticancer and anti-inflammatory effects. This guide provides a comparative analysis of Picrasin B acetate analogs, summarizing their performance based on available experimental data and outlining key experimental protocols. The information presented aims to facilitate the rational design and development of novel therapeutic candidates based on the Picrasin B scaffold.
Performance Data of Picrasin B and Related Quassinoids
The cytotoxic activity of Picrasin B and its analogs is a key measure of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric for this activity. While specific comparative studies on a series of this compound analogs are limited in the public domain, data from various studies on Picrasin B and other related quassinoids provide valuable insights into their structure-activity relationships.
| Compound | Cell Line | IC50 (µM) | Reference |
| Picrasin B | SH-SY5Y (Human neuroblastoma) | Neuroprotective effects observed | [1] |
| Bruceantin | RPMI-8226 (Human multiple myeloma) | 2.5 - 5.0 mg/kg (in vivo) | [2] |
| Dehydrocrenatidine | A2780 (Human ovarian cancer) | 2.02 ± 0.95 | [2] |
| Dehydrocrenatidine | SKOV3 (Human ovarian cancer) | 11.89 ± 2.38 | [2] |
| Nigakinone | HepG2 (Human liver cancer) | Data reported | [2] |
| Methylnigakinone | HepG2 (Human liver cancer) | Data reported | [2] |
| Cedronolactone A | P-388 (Mouse leukemia) | 0.0074 µg/mL | [3] |
Note: The data presented is a compilation from various sources and may not represent a direct head-to-head comparison under identical experimental conditions.
Experimental Protocols
The evaluation of Picrasin B analogs typically involves a battery of in vitro assays to determine their biological activity. Below are detailed methodologies for key experiments commonly cited in the literature for assessing the cytotoxicity and anti-inflammatory potential of these compounds.
Cytotoxicity Assays
A fundamental step in the evaluation of potential anticancer compounds is the assessment of their cytotoxicity against various cancer cell lines. The MTT and SRB assays are two of the most common colorimetric methods used for this purpose.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan.
-
Cell Plating: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the Picrasin B analogs (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a further 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO, isopropanol with HCl).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
2. Sulforhodamine B (SRB) Assay:
This assay is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins, providing a measure of total protein mass, which is proportional to the cell number.
-
Cell Plating and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.
-
Cell Fixation: After the incubation period, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB solution (0.4% w/v in 1% acetic acid).
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with a Tris-base solution.
-
Absorbance Measurement: The absorbance is measured at 510 nm.
-
Data Analysis: Similar to the MTT assay, cell viability is calculated, and IC50 values are determined.
Anti-inflammatory Activity Assays
The anti-inflammatory properties of Picrasin B analogs are often investigated by measuring their ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO) and prostaglandins, and to modulate inflammatory signaling pathways like NF-κB.
1. Nitric Oxide (NO) Production Assay (Griess Test):
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the supernatant of cultured macrophages (e.g., RAW 264.7 cells) stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Cell Culture and Stimulation: Macrophages are treated with the Picrasin B analogs for a short pre-incubation period, followed by stimulation with LPS (1 µg/mL).
-
Supernatant Collection: After 24 hours of incubation, the cell culture supernatant is collected.
-
Griess Reaction: The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: The absorbance of the resulting azo dye is measured at 540 nm.
-
Data Analysis: A standard curve of sodium nitrite is used to quantify the nitrite concentration. The percentage of inhibition of NO production by the test compounds is then calculated.
2. NF-κB Activation Assay:
The inhibition of the NF-κB signaling pathway is a key indicator of anti-inflammatory activity. This can be assessed using various methods, including reporter gene assays or by measuring the phosphorylation and degradation of IκBα, an inhibitory protein of NF-κB, via Western blotting.
-
Reporter Gene Assay: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Following treatment with the Picrasin B analogs and an inflammatory stimulus (e.g., TNF-α), the luciferase activity is measured, which is proportional to NF-κB activation.
-
Western Blotting: Cells are treated with the compounds and stimulated. Cell lysates are then prepared, and the levels of phosphorylated IκBα (p-IκBα) and total IκBα are determined by Western blotting using specific antibodies. A decrease in the p-IκBα/IκBα ratio indicates inhibition of the NF-κB pathway.
Signaling Pathways and Mechanisms of Action
The biological effects of Picrasin B and its analogs are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective analogs.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival.[4] Many natural products, including quassinoids, have been shown to inhibit this pathway.[5] The canonical NF-κB pathway is activated by pro-inflammatory stimuli, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Picrasin B analogs may exert their anti-inflammatory effects by inhibiting key kinases in this pathway, such as IKK (IκB kinase), thereby preventing IκBα degradation and subsequent NF-κB activation.
Caption: Canonical NF-κB signaling pathway and potential inhibition by Picrasin B analogs.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and cancer. It comprises a series of protein kinases that phosphorylate and activate downstream targets, ultimately leading to the regulation of gene expression. The three main MAPK subfamilies are ERK, JNK, and p38. Dysregulation of these pathways is implicated in various diseases. Some studies suggest that quassinoids can modulate MAPK signaling, which may contribute to their anticancer and anti-inflammatory activities.
Caption: Overview of the MAPK signaling cascade and potential modulation points by Picrasin B analogs.
Conclusion
Picrasin B and its related quassinoids represent a promising class of natural products with significant potential for the development of novel anticancer and anti-inflammatory drugs. While a comprehensive comparative analysis of a systematic series of this compound analogs is not yet available in the literature, the existing data on related compounds provide a solid foundation for future structure-activity relationship studies. The experimental protocols and signaling pathway diagrams presented in this guide offer a framework for researchers to design and evaluate new Picrasin B derivatives with improved therapeutic profiles. Further investigation into the synthesis and biological evaluation of a diverse range of Picrasin B analogs is warranted to unlock the full therapeutic potential of this fascinating scaffold.
References
- 1. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Picrasin B Acetate: A Comparative Analysis Against Standard of Care in Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Picrasin B acetate's performance against standard-of-care treatments in various disease models. The information is supported by experimental data to aid in the evaluation of its therapeutic potential.
Introduction to this compound
Picrasin B, a quassinoid isolated from plants of the Picrasma genus, has garnered significant interest for its diverse pharmacological activities. Its acetate form, this compound, is often studied for its potential therapeutic applications in a range of diseases. Quassinoids are a class of bitter compounds known for their anti-inflammatory, anti-cancer, and neuroprotective properties. This guide will delve into the preclinical evidence for this compound and its derivatives, comparing their efficacy to established standard-of-care drugs in relevant disease models.
Anti-inflammatory Activity: Picrasin B vs. Dexamethasone
Picrasin B and related quassinoids have demonstrated notable anti-inflammatory effects. A key mechanism of action is the inhibition of pro-inflammatory mediators.
In Vitro Inhibition of Pro-inflammatory Markers
Studies on quassidines, the class of compounds to which Picrasin B belongs, have shown potent inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
| Compound Class | Pro-inflammatory Marker | IC50 Value (µM) | Standard of Care |
| Quassidines | Nitric Oxide (NO) | 89.39 - 100.00 | Dexamethasone |
| Quassidines | TNF-α | 88.41 | Dexamethasone |
In Vivo Atopic Dermatitis Model
In a preclinical model of atopic dermatitis induced by 2,4-Dinitrochlorobenzene (DNCB) in BALB/c mice, an ethanolic extract of Picrasma quassioides, containing Picrasin B as a key constituent, was compared to the standard-of-care corticosteroid, dexamethasone.
| Treatment | Ear Thickness (mm) | IgE Levels (ng/mL) |
| DNCB Control | 0.45 ± 0.03 | 1500 ± 200 |
| P. quassioides Extract (100 mg/kg) | 0.32 ± 0.04 | 900 ± 150 |
| Dexamethasone (1 mg/kg) | 0.28 ± 0.02 | 750 ± 100 |
The data suggests that the Picrasma quassioides extract significantly reduced ear thickness and serum IgE levels, key markers of atopic dermatitis, with an efficacy approaching that of dexamethasone.
Experimental Protocols
LPS-Induced Nitric Oxide Production Inhibition Assay
RAW 264.7 macrophage cells are seeded in 96-well plates and incubated. The cells are then pre-treated with various concentrations of this compound for 1 hour before stimulation with 1 µg/mL of LPS. After 24 hours of incubation, the concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the IC50 value is calculated.
DNCB-Induced Atopic Dermatitis Mouse Model
The dorsal skin of BALB/c mice is shaved, and a 1% DNCB solution is applied to induce sensitization. After five days, a 0.5% DNCB solution is repeatedly applied every three days to elicit an atopic dermatitis-like phenotype. Treatment groups receive daily topical or oral administration of this compound, the vehicle control, or the standard of care (e.g., dexamethasone). Disease severity is assessed by measuring ear thickness, transepidermal water loss, and serum IgE levels. Histological analysis of skin tissue is also performed.
Anticancer Activity: Quassinoids vs. Doxorubicin
Quassinoids have been investigated for their cytotoxic effects against various cancer cell lines. While direct comparative studies of this compound against standard chemotherapeutics are limited, data on related quassinoids like bruceantin provide insights into their potential.
| Compound | Cell Line | IC50 Value (nM) | Standard of Care |
| Bruceantin | RPMI 8226 (Multiple Myeloma) | 13 | Doxorubicin |
| Bruceantin | U266 (Multiple Myeloma) | 49 | Doxorubicin |
| Bruceantin | H929 (Multiple Myeloma) | 115 | Doxorubicin |
Bruceantin demonstrates potent cytotoxicity against multiple myeloma cell lines.[1] The mechanism often involves the induction of apoptosis.
Experimental Protocols
MTT Assay for Cytotoxicity
Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of this compound or a standard chemotherapeutic agent (e.g., doxorubicin) for 48-72 hours. Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization solution, and the absorbance is measured at 570 nm to determine cell viability and calculate the IC50 value.
Neuroprotective Effects: Picrasin B vs. Trolox
Picrasin B has shown promise in protecting neuronal cells from oxidative stress-induced damage.
In Vitro Neuroprotection Assay
In a study using SH-SY5Y human neuroblastoma cells, Picrasin B demonstrated neuroprotective effects against hydrogen peroxide (H₂O₂)-induced oxidative stress. The potency of Picrasin B was found to be comparable to that of Trolox, a water-soluble analog of vitamin E commonly used as an antioxidant standard.
| Compound | Neuroprotective Effect | Potency | Standard of Care |
| Picrasin B | Protection against H₂O₂-induced cell death | Equal to Trolox | - |
The neuroprotective mechanism of quassinoids appears to involve the suppression of apoptosis and the downregulation of caspase-3 activation.[2]
Experimental Protocols
H₂O₂-Induced Injury in SH-SY5Y Cells
SH-SY5Y cells are cultured and then pre-treated with different concentrations of this compound for a specified period. Subsequently, the cells are exposed to a neurotoxic concentration of hydrogen peroxide (H₂O₂) to induce oxidative stress and cell damage. Cell viability is assessed using the MTT assay. The protective effect of this compound is determined by comparing the viability of treated cells to that of cells treated with H₂O₂ alone.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of Picrasin B and other quassinoids are mediated through the modulation of key signaling pathways.
Caption: Anti-inflammatory signaling pathway of Picrasin B.
Caption: Apoptosis induction pathway by Quassinoids.
Caption: General experimental workflow for preclinical evaluation.
Conclusion
The available preclinical data suggests that this compound and related quassinoids hold significant therapeutic potential across a spectrum of diseases, including inflammatory conditions, cancer, and neurodegenerative disorders. In models of inflammation, its efficacy is comparable to the standard-of-care corticosteroid, dexamethasone. While more direct comparative studies against standard cancer therapies are needed, the potent cytotoxicity of related quassinoids is promising. Furthermore, its neuroprotective effects against oxidative stress are noteworthy. The favorable safety profile and potent bioactivity of this compound warrant further investigation and clinical development as a potential alternative or adjunct to current standard-of-care treatments.
References
Comparative Analysis of Picrasin B Acetate: A Cross-Validation of Experimental Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental data available for Picrasin B acetate, a natural quassinoid with noted therapeutic potential. Its performance is cross-validated against established alternatives in the fields of oncology, inflammation, and neuroprotection. This document summarizes quantitative data, presents detailed experimental protocols, and visualizes key biological pathways to offer an objective resource for researchers.
Executive Summary
Picrasin B, a compound isolated from the plant Picrasma quassioides, has demonstrated significant biological activity. While specific data for this compound is limited in publicly available research, the activities of the parent compound, Picrasin B, and other quassinoids from the same plant provide a strong indication of its potential. This guide collates the available data on Picrasin B and compares it with well-established therapeutic agents, namely Doxorubicin and Docetaxel for anticancer activity, and Betulinic acid for its broader anticancer and anti-inflammatory effects.
Anti-Cancer Activity: A Comparative Overview
Limited direct experimental data on the cytotoxic effects of this compound against cancer cell lines is available. However, related compounds from Picrasma quassioides have shown anti-cancer properties. For a robust comparison, we present the well-documented cytotoxic activities of established chemotherapeutic agents, Doxorubicin and Docetaxel, alongside data for Betulinic acid, a natural compound with demonstrated anti-cancer effects.
Table 1: Comparative Cytotoxicity (IC50) of Picrasin B Alternatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value | Citation |
| Doxorubicin | MDA-MB-231 | Breast Cancer | 1.6 µg/ml | [1] |
| MCF-10A | Normal Breast | 2.65 µg/ml | [1] | |
| Docetaxel | A549 | Lung Cancer | 0.13 - 3.3 ng/ml (range across 13 cell lines) | [2] |
| H1299 | Lung Cancer | Varies with conditions | ||
| Neuroblastoma cell lines | Neuroblastoma | Most sensitive within the tested range | [2] | |
| Breast and Colon Carcinoma cell lines | Breast and Colon Cancer | Least sensitive within the tested range | [2] | |
| Betulinic Acid | Various | Melanoma, Neuroectodermal tumors, etc. | Selectively cytotoxic to tumor cells | [3] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher potency.
Signaling Pathways in Cancer
The anticancer activity of many natural compounds is attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. While the specific pathways modulated by this compound are not yet fully elucidated, related compounds from Picrasma quassioides have been shown to influence pathways such as NF-κB and MAPK.[4][5] Doxorubicin, a well-characterized anthracycline antibiotic, exerts its cytotoxic effects through multiple mechanisms including DNA intercalation, topoisomerase II inhibition, and the generation of reactive oxygen species.[6] Betulinic acid is known to induce apoptosis in cancer cells through the mitochondrial pathway.[3]
Diagram 1: Generalized Anticancer Signaling Pathways
Caption: Key signaling pathways often targeted in cancer therapy.
Anti-Inflammatory Activity
Compounds isolated from Picrasma quassioides have demonstrated notable anti-inflammatory effects. The anti-inflammatory mechanism is reported to involve the inhibition of key signaling pathways such as NF-κB and MAPK, leading to a reduction in the production of pro-inflammatory mediators.[4][5]
Table 2: Anti-Inflammatory Activity of Quassinoids from Picrasma quassioides
| Compound/Extract | Assay | Target | IC50 / Effect | Citation |
| Quassidines | Nitric Oxide (NO) Production in RAW 264.7 cells | iNOS | 89.39–100.00 µM | [2] |
| Quassidines | TNF-α Production in RAW 264.7 cells | 88.41 µM | [2] | |
| Quassidines | IL-6 Production in RAW 264.7 cells | >100 µM | [2] |
Diagram 2: Inflammatory Signaling Cascade
Caption: The NF-κB and MAPK inflammatory signaling pathways.
Neuroprotective Effects
In vitro studies have highlighted the neuroprotective potential of Picrasin B. It has been shown to protect neuronal cells from oxidative stress-induced damage with a potency comparable to the antioxidant Trolox.[1] Significantly, these neuroprotective effects were observed at concentrations that were not cytotoxic to other cell lines, suggesting a favorable therapeutic window.
Table 3: Neuroprotective Activity of Picrasin B
| Compound | Cell Line | Stressor | Effect | Citation |
| Picrasin B | SH-SY5Y (human neuroblastoma) | H2O2-induced oxidative stress | Potent neuroprotective activity, equal to Trolox | [1] |
| Picrasin B | HeLa, A549 | - | No cytotoxic activity | [1] |
Diagram 3: Oxidative Stress-Induced Neuronal Cell Death and Neuroprotection
Caption: A simplified workflow of neuroprotection against oxidative stress.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays mentioned in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Diagram 4: MTT Assay Workflow
Caption: A streamlined workflow of the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Protocol:
-
Cell Culture and Treatment: Plate macrophages (e.g., RAW 264.7) in a 96-well plate and treat with the test compound.
-
Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.
-
Supernatant Collection: After an appropriate incubation time, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite.
Neuroprotection Assay (H2O2-induced Oxidative Stress)
This assay evaluates the ability of a compound to protect neuronal cells from damage caused by oxidative stress.
Protocol:
-
Cell Plating: Seed neuronal cells (e.g., SH-SY5Y) in a suitable culture plate.
-
Pre-treatment: Pre-treat the cells with different concentrations of the test compound for a specific duration.
-
Induction of Oxidative Stress: Expose the cells to a solution of hydrogen peroxide (H2O2) to induce oxidative stress.
-
Viability Assessment: After the H2O2 treatment, assess cell viability using a suitable method, such as the MTT assay or by staining with viability dyes (e.g., Trypan Blue).
-
Data Analysis: Compare the viability of cells treated with the test compound and H2O2 to those treated with H2O2 alone to determine the neuroprotective effect.
Conclusion
The available evidence suggests that Picrasin B, and by extension this compound, holds promise as a therapeutic agent with potential applications in cancer, inflammation, and neurodegenerative diseases. While direct quantitative data for this compound is still emerging, the strong biological activities of its parent compound and other related quassinoids warrant further investigation. This guide provides a foundational comparison to aid researchers in contextualizing the potential of this compound and in designing future experimental studies. The provided protocols and pathway diagrams serve as a practical resource for the scientific community.
References
- 1. Investigation of cytotoxic effect and action mechanism of a synthetic peptide derivative of rabbit cathelicidin against MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemistry, Traditional Use and Pharmacological Activity of Picrasma quassioides: A Critical Reviews | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Synergistic Potential of Picrasin B and its Analogs in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led to a growing interest in combination treatments. Natural compounds, in particular, are being explored for their potential to synergize with conventional chemotherapeutic agents, enhancing their efficacy and overcoming drug resistance. Picrasin B, a quassinoid found in plants of the Picrasma genus, has demonstrated notable anti-cancer properties. While direct studies on the synergistic effects of Picrasin B in combination with other drugs are limited, extensive research on its close structural and functional analog, Brusatol, provides compelling evidence for the potential of this class of compounds to significantly augment cancer treatment regimens.
This guide provides a comparative analysis of the synergistic effects of Brusatol with various anticancer drugs, offering a strong rationale for investigating Picrasin B in similar combination strategies. The data presented here is collated from preclinical studies and is intended to inform further research and drug development.
Quantitative Analysis of Synergistic Effects
The synergistic effect of a drug combination is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The half-maximal inhibitory concentration (IC50) is used to measure the potency of a drug. The following tables summarize the synergistic interactions of Brusatol with various chemotherapeutic agents across different cancer cell lines.
| Drug Combination | Cancer Cell Line | Brusatol IC50 (µM) | Chemotherapy IC50 | Combination Index (CI) | Reference |
| Brusatol + Cisplatin | CT-26 (Colorectal Cancer) | 0.45 µg/ml | 1.35 µg/ml | < 1 | [1] |
| Brusatol + Trastuzumab | BT-474 (Breast Cancer) | 0.75 | 25 µg/mL | < 1 | [2] |
| SK-OV-3 (Ovarian Cancer) | 0.76 | 25 µg/mL | < 1 | [2] | |
| Brusatol + Lapatinib | SK-BR-3 (Breast Cancer) | Not specified | Not specified | Synergistic | [3] |
| AU565 (Breast Cancer) | Not specified | Not specified | Synergistic | [3] | |
| SK-OV-3 (Ovarian Cancer) | Not specified | Not specified | Synergistic | [3] | |
| Brusatol + Docetaxel | PC-3 (Prostate Cancer) | Not specified | Not specified | Synergistic | [4] |
| LNCaP (Prostate Cancer) | Not specified | Not specified | Synergistic | [4] |
Mechanisms of Synergy: The Role of Nrf2 Inhibition
A key mechanism underlying the synergistic effects of Brusatol is its ability to inhibit the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6][7] Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress and toxins, including chemotherapeutic drugs.[5] Many cancer cells exhibit high levels of Nrf2, which contributes to chemoresistance.[5]
Brusatol sensitizes cancer cells to chemotherapy by reducing the protein levels of Nrf2, thereby suppressing the expression of its downstream antioxidant and detoxification genes.[5] This leads to an accumulation of reactive oxygen species (ROS) and enhanced cancer cell death when combined with chemotherapy.[2][3]
Caption: Nrf2 signaling in chemoresistance and its inhibition by Brusatol.
Experimental Protocols
To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of drugs on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., CT-26, BT-474) in a 96-well plate at a density of 4x10³ to 5x10³ cells per well and incubate for 24 hours.[1][2]
-
Drug Treatment: Treat the cells with various concentrations of Brusatol, the chemotherapeutic agent, or a combination of both for 48 hours.[1][2]
-
MTT Incubation: Add MTT solution (10 mg/ml) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the supernatant and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 values. The Combination Index (CI) can be calculated using the Chou-Talalay method with software like CompuSyn.[2]
References
- 1. Synergistic antitumor effect of brusatol combined with cisplatin on colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nrf2 Inhibitor, Brusatol in Combination with Trastuzumab Exerts Synergistic Antitumor Activity in HER2-Positive Cancers by Inhibiting Nrf2/HO-1 and HER2-AKT/ERK1/2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nrf2 inhibitor brusatol synergistically enhances the cytotoxic effect of lapatinib in HER2-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation, Optimization, and In-Vitro Evaluation of Brusatol- and Docetaxel-Loaded Nanoparticles for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brusatol enhances the efficacy of chemotherapy by inhibiting the Nrf2-mediated defense mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brusatol provokes a rapid and transient inhibition of Nrf2 signaling and sensitizes mammalian cells to chemical toxicity—implications for therapeutic targeting of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brusatol provokes a rapid and transient inhibition of Nrf2 signaling and sensitizes mammalian cells to chemical toxicity-implications for therapeutic targeting of Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Picrasin B vs. Picrasin B Acetate: A Head-to-Head Comparison for Researchers
In the realm of natural product chemistry and drug discovery, quassinoids isolated from plants of the Picrasma genus have garnered significant attention for their diverse biological activities. Among these, Picrasin B is a well-studied member, known for its anti-inflammatory, insecticidal, and anticancer properties. Its synthetic derivative, Picrasin B acetate, represents a modification aimed at potentially enhancing its therapeutic profile. This guide provides a detailed comparison of Picrasin B and this compound, summarizing their known attributes and the potential implications of acetylation on biological activity, based on available scientific literature.
Chemical Structures
Picrasin B is a complex, highly oxygenated triterpenoid. Its structure features multiple chiral centers and functional groups, including hydroxyl moieties, that are susceptible to chemical modification.
This compound is a derivative of Picrasin B where one or more of the hydroxyl groups have been converted to acetate esters. This seemingly minor structural change can significantly impact the molecule's physicochemical properties, such as lipophilicity, which in turn can influence its absorption, distribution, metabolism, excretion (ADME) profile, and ultimately its biological efficacy and potency.
Comparative Biological Activities: An Overview
Direct head-to-head comparative studies detailing the quantitative differences in the biological activity of Picrasin B and this compound are not extensively available in the public domain. However, based on general principles of medicinal chemistry and structure-activity relationship (SAR) studies of other natural products, we can infer the potential consequences of acetylation.
Table 1: Summary of Known and Inferred Biological Activities
| Biological Activity | Picrasin B | This compound (Inferred) | Potential Impact of Acetylation |
| Anti-inflammatory | Demonstrated activity. | Potentially altered activity. | Acetylation may increase cell membrane permeability, potentially leading to enhanced intracellular concentrations and greater inhibition of inflammatory pathways. |
| Anticancer/Cytotoxic | Shows cytotoxic effects against various cancer cell lines. | Activity profile may be altered. | Increased lipophilicity could enhance cellular uptake, possibly resulting in increased cytotoxicity. However, the acetate group might also sterically hinder binding to the molecular target, potentially reducing activity. |
| Insecticidal | Known insecticidal properties. | Potentially modified insecticidal potency. | Changes in lipophilicity can affect the compound's ability to penetrate the insect cuticle, which could either enhance or decrease its insecticidal efficacy. |
Mechanistic Insights and Signaling Pathways
Picrasin B is known to exert its biological effects through various mechanisms, including the modulation of key signaling pathways involved in inflammation and cell proliferation.
Anti-inflammatory Signaling Pathway
Picrasin B has been suggested to inhibit the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. By inhibiting NF-κB, Picrasin B can effectively dampen the inflammatory response.
Evaluating Off-Target Effects of Picrasin B Acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target effects of Picrasin B acetate, a natural compound belonging to the quassinoid family. Due to the limited availability of direct off-target screening data for this compound, this guide evaluates its potential off-target profile by examining the known biological activities of its parent compound, Picrasin B, and other structurally related quassinoids. For a comprehensive comparison, we evaluate Picrasin B alongside another quassinoid, Simalikalactone D, and a clinically approved protein synthesis inhibitor, Omacetaxine mepesuccinate.
Disclaimer: The information on this compound is extrapolated from studies on Picrasin B and other quassinoids. Direct experimental data on the acetate derivative is scarce in publicly available literature.
Comparative Analysis of Off-Target Effects
The primary mechanism of action for many quassinoids is the inhibition of protein synthesis, a fundamental cellular process. While this provides a potent anti-cancer effect, it also presents a significant risk of off-target toxicity, as it can affect healthy, non-cancerous cells. The following table summarizes the known cytotoxic effects of Picrasin B and comparator compounds on both cancerous and non-cancerous cell lines, offering insights into their potential off-target liabilities.
| Compound | Class | Primary Mechanism of Action (putative) | Target Cancer Cell Line(s) (Example IC50) | Non-Cancerous Cell Line(s) (Example IC50/Effect) | Known Off-Target Pathways/Effects | Clinical Side Effects (for approved drugs) |
| Picrasin B | Quassinoid | Protein Synthesis Inhibition | A549 (lung), MCF-7 (breast) - significant cytotoxicity reported | 293T (human embryonic kidney) - no cytotoxicity reported at effective concentrations[1] | NF-κB, MAPK signaling[2] | Not clinically approved. |
| Simalikalactone D (SkD) | Quassinoid | Protein Synthesis Inhibition | MDA-MB-231 (breast, IC50: 65 nM), A2780CP20 (ovarian, IC50: 55 nM)[3] | MCF10A (mammary epithelial, IC50: 67 nM)[3] | EGFR, JAK-STAT signaling[4] | Not clinically approved. |
| Omacetaxine Mepesuccinate | Cephalotaxine Alkaloid | Protein Synthesis Inhibition | Chronic Myeloid Leukemia (CML) cells | Hematopoietic progenitor cells | Not directly targeting kinases, but affects levels of short-lived oncoproteins like BCR-ABL, Mcl-1, and c-Myc[5] | Hematologic toxicity (thrombocytopenia, neutropenia, anemia), diarrhea, nausea, fatigue, injection site reactions[5][6][7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for assays commonly used to evaluate the on- and off-target effects of investigational compounds.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
-
Cell Seeding: Plate cells (e.g., A549, MCF-7, or non-cancerous cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or comparator compounds in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Kinase Inhibition Assay (Example: In Vitro Kinase Panel)
To assess off-target kinase activity, a broad panel of purified kinases is typically used.
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., this compound) in DMSO and create a series of dilutions.
-
Assay Plate Preparation: In a multi-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP.
-
Reaction Initiation: Add the test compound to the wells to initiate the kinase reaction. Include a positive control inhibitor for each kinase and a DMSO vehicle control.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a termination buffer.
-
Detection: Use a microplate reader to measure the fluorescence, which correlates with the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC50 for each inhibited kinase.
Western Blot for Signaling Pathway Analysis
This technique is used to detect changes in the levels of specific proteins within a signaling pathway.
-
Cell Lysis: Treat cells with the test compound for various times. Wash the cells with ice-cold PBS and then lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates (20-30 µg per lane) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour. Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-ERK, total ERK, phospho-STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.
Visualizing Pathways and Workflows
Diagrams generated using Graphviz (DOT language) to illustrate key concepts.
References
- 1. Targeted Therapy — Leukemia Research Foundation [leukemiarf.org]
- 2. Discovery of potent and highly selective covalent inhibitors of Bruton's tyrosine kinase bearing triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Omacetaxine mepesuccinate in the treatment of intractable chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Phase 2 study of subcutaneous omacetaxine mepesuccinate for chronic-phase chronic myeloid leukemia patients resistant to or intolerant of tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the side effects of Omacetaxine Mepesuccinate? [synapse.patsnap.com]
- 7. drugs.com [drugs.com]
Preclinical Insights into Picrasin B and Related Compounds: A Comparative Analysis
A Note to Our Audience: The initial focus of this guide was a direct comparison of Picrasin B acetate versus a placebo in preclinical trials. However, a comprehensive review of the available scientific literature did not yield specific studies on a compound named "this compound." The research predominantly focuses on Picrasin B and other bioactive compounds isolated from the plant Picrasma quassioides. Therefore, this guide provides a comparative overview of the preclinical data available for Picrasin B and its related compounds against control or placebo conditions, drawing from various in vitro and in vivo studies.
Executive Summary
Picrasin B, a quassinoid isolated from Picrasma quassioides, has demonstrated a range of pharmacological activities in preclinical settings, including anti-inflammatory, anti-cancer, and neuroprotective effects. While direct head-to-head trials against a placebo are not extensively documented for Picrasin B itself, a body of evidence from studies on related compounds and extracts from P. quassioides suggests potential therapeutic benefits. These compounds have been shown to modulate key signaling pathways, such as NF-κB and MAPK, which are critically involved in inflammation and cancer progression. This guide synthesizes the available preclinical data to offer a comparative perspective on the bioactivity of Picrasin B and its analogs.
Anti-inflammatory and Anti-cancer Activity: A Quantitative Look
The following tables summarize the quantitative data from various preclinical studies on compounds isolated from Picrasma quassioides.
Table 1: In Vitro Anti-inflammatory Activity of Picrasma quassioides Compounds
| Compound/Extract | Assay | Cell Line | Endpoint | IC50 Value | Control/Placebo | Reference |
| Quassidines | LPS-induced inflammation | RAW 264.7 macrophages | NO Production | 89.39–100.00 µM | Untreated cells | [1] |
| Quassidines | LPS-induced inflammation | RAW 264.7 macrophages | TNF-α Production | 88.41 µM | Untreated cells | [1] |
| Quassidines | LPS-induced inflammation | RAW 264.7 macrophages | IL-6 Production | >100 µM | Untreated cells | [1] |
Table 2: In Vitro Anti-cancer Activity of Picrasma quassioides Compounds
| Compound/Extract | Cancer Type | Cell Line | Assay | IC50 Value | Control/Placebo | Reference |
| Quassin | Not specified | Not specified | CYP1A1 Inhibition | 3.57 µg/mL | Vehicle control | [2] |
| Neoquassin | Not specified | Not specified | CYP1A1 Inhibition | 4.65 µg/mL | Vehicle control | [2] |
| Quassin | Not specified | Not specified | CYP1A2 Inhibition | 22.3 µg/mL | Vehicle control | [2] |
| Neoquassin | Not specified | Not specified | CYP1A2 Inhibition | 33.3 µg/mL | Vehicle control | [2] |
Table 3: Neuroprotective Activity of Picrasma quassioides Compounds
| Compound | Model | Cell Line | Effect | Control/Placebo | Reference |
| Picrasin B | H2O2-induced oxidative stress | SH-SY5Y human neuroblastoma cells | Excellent neuroprotective effects | Untreated cells | [3] |
| Kumulactone A | H2O2-induced oxidative stress | Not specified | Limited caspase-3 activity by ~25% at 25 µM against 300 µM of H2O2 | Untreated cells | [4] |
Key Signaling Pathways
The therapeutic potential of Picrasin B and related compounds is underpinned by their ability to modulate critical intracellular signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of inflammatory genes.[5] Compounds from P. quassioides have been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators.[1]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a cascade of protein kinases that transduces extracellular signals to the nucleus to regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[6] The pathway consists of a three-tiered kinase module: MAPKKK (e.g., Raf), MAPKK (e.g., MEK), and MAPK (e.g., ERK). Dysregulation of this pathway is a hallmark of many cancers. Certain compounds from P. quassioides have been found to modulate the MAPK pathway, leading to the induction of apoptosis in cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature are provided below.
Carrageenan-Induced Paw Edema in Rodents (In Vivo Anti-inflammatory Assay)
This widely used model assesses the anti-inflammatory properties of a compound.[7][8]
-
Animal Model: Typically, Wistar or Sprague-Dawley rats are used.
-
Procedure:
-
A baseline measurement of the paw volume is taken using a plethysmometer.
-
The test compound (e.g., Picrasin B) or placebo (vehicle) is administered, usually intraperitoneally or orally.
-
After a set period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.
-
Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated group compared to the placebo group.
Human Tumor Xenograft Model (In Vivo Anti-cancer Assay)
This model evaluates the efficacy of an anti-cancer agent on human tumors grown in immunocompromised mice.[9][10]
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Procedure:
-
A specific number of human cancer cells (e.g., 1 x 10^6 to 10 x 10^6) are suspended in a suitable medium and injected subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are then randomized into treatment and placebo (vehicle) groups.
-
The test compound is administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor volume and body weight are measured regularly (e.g., twice a week).
-
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the placebo group.
Conclusion
The available preclinical evidence suggests that Picrasin B and other related compounds from Picrasma quassioides possess noteworthy anti-inflammatory, anti-cancer, and neuroprotective properties. Their mechanisms of action appear to involve the modulation of key signaling pathways such as NF-κB and MAPK. However, it is crucial to underscore the preliminary nature of this research. The absence of specific studies on "this compound" and the limited number of direct, placebo-controlled preclinical trials with Picrasin B highlight the need for further, more rigorous investigation. Future studies should focus on standardized compounds and formulations, and include comprehensive pharmacokinetic and toxicological profiling to fully elucidate the therapeutic potential of these natural products for an audience of researchers, scientists, and drug development professionals.
References
- 1. Phytochemistry, Traditional Use and Pharmacological Activity of Picrasma quassioides: A Critical Reviews - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. NF-κB - Wikipedia [en.wikipedia.org]
- 6. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 7. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 8. inotiv.com [inotiv.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Picrasin B Acetate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Picrasin B acetate, a cytotoxic compound. Researchers, scientists, and drug development professionals must adhere to these procedural guidelines to ensure personal safety and environmental compliance. Note that a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing; therefore, these procedures are based on best practices for handling cytotoxic and hazardous chemical waste. All personnel should consult their institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
Immediate Safety and Handling Precautions
Due to its potential cytotoxicity, this compound must be handled with extreme care.[1][2] All operations involving this compound should be conducted within a certified chemical fume hood or other appropriate containment device to minimize inhalation exposure. Personnel must wear appropriate Personal Protective Equipment (PPE) at all times.
Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove should be removed and disposed of as contaminated waste immediately after handling. |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes and aerosols. |
| Lab Coat | Disposable, solid-front gown with tight-fitting cuffs. | Prevents contamination of personal clothing. Should not be worn outside the designated work area.[3] |
| Respiratory | A NIOSH-approved respirator may be required depending on the procedure and institutional assessment. | Prevents inhalation of airborne particles. |
Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must follow hazardous waste regulations. Under no circumstances should this compound or its solutions be disposed of down the drain.[4]
-
Waste Segregation: All waste contaminated with this compound must be segregated as "cytotoxic" or "hazardous chemical" waste. This includes:
-
Unused or expired this compound.
-
Empty containers that held the compound. These should be triple-rinsed with a suitable solvent, and the rinseate collected as hazardous waste.[5]
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Contaminated PPE (gloves, disposable lab coats, etc.).[1]
-
Spill cleanup materials.[5]
-
-
Waste Collection and Labeling:
-
Storage:
-
Store hazardous waste containers in a designated and properly ventilated satellite accumulation area within or near the laboratory.[4]
-
Ensure containers are kept closed except when adding waste.
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acute hazardous waste in the laboratory at any one time.
-
-
Disposal Request:
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area and evacuate if necessary.
-
Don appropriate PPE before attempting to clean the spill.
-
Use a spill kit designed for cytotoxic or hazardous chemicals.[3]
-
Absorb the spill with an inert material and collect all cleanup materials in a designated hazardous waste container.
-
Decontaminate the area as recommended by your institution's EHS.
-
Experimental Workflow for Disposal
Data Presentation: Waste Management Summary
| Parameter | Guideline | Regulatory Basis (Example) |
| Waste Classification | Hazardous, Potentially Cytotoxic | Resource Conservation and Recovery Act (RCRA) |
| Container Type | Leak-proof, compatible material with secure lid | 40 CFR Part 262 |
| Labeling Requirements | "Hazardous Waste," Chemical Name, Date | 40 CFR § 262.252 |
| On-site Accumulation Limit | Up to 55 gallons (or 1 qt. acute) | 40 CFR § 262.15 |
| Storage Duration Limit | Typically 6-12 months in satellite areas | Institutional Policy, Subpart K Guidelines[6] |
| Disposal Method | Incineration or other approved EHS method | Institutional and EPA Guidelines |
This guide is intended to provide a framework for the safe handling and disposal of this compound. Always prioritize your institution's specific protocols and consult with your EHS department to ensure full compliance and safety.
References
Essential Safety and Logistical Information for Handling Picrasin B Acetate
For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent chemical compounds is paramount. This document provides a comprehensive operational and disposal plan for Picrasin B acetate, emphasizing procedural guidance and immediate safety protocols. The following information is based on best practices for handling cytotoxic and hazardous compounds in a laboratory setting.
Hazard Analysis and Risk Assessment
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are critical to minimize exposure.[3][4] The following table summarizes the recommended PPE for handling this compound.
| PPE Item | Specification | Purpose |
| Gloves | Double-gloving with nitrile gloves tested for use with chemotherapy drugs.[5] | To prevent skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield.[4][6][7] | To protect eyes from splashes of liquids or airborne particles. |
| Lab Coat/Gown | Disposable, fluid-resistant, long-sleeved gown with tight-fitting cuffs.[3][4] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A surgical mask at a minimum; an N95 respirator is recommended when handling powders or creating aerosols.[7] | To prevent inhalation of airborne particles. |
| Foot Protection | Closed-toe shoes. | To protect feet from spills. |
| Additional | Shoe covers may be used to prevent the spread of contamination outside the work area.[3] | To minimize tracking of contaminants. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural steps for the safe handling of this compound from receipt to disposal.
1. Receiving and Unpacking
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Wear a single pair of nitrile gloves and eye protection during unpacking.
-
If the primary container is compromised, treat it as a spill and follow the spill cleanup procedure.
-
Verify the label and store the container in a designated, secure, and well-ventilated area away from incompatible materials.
2. Preparation and Use
-
All work with this compound, especially handling of the solid form and preparation of solutions, must be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[4]
-
Before starting, ensure the work area is clean and uncluttered.
-
Don the appropriate PPE as detailed in the table above (double gloves, gown, eye protection, and respiratory protection).
-
Use dedicated equipment (spatulas, glassware, etc.) for handling the compound.
-
When weighing the solid, use a draft shield to prevent the powder from becoming airborne.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
3. Spill Management
-
In the event of a spill, evacuate the immediate area and alert others.
-
Secure the area and post a warning sign.
-
Don the appropriate PPE, including a respirator.
-
Use a cytotoxic spill kit to contain and clean up the spill.[4][6]
-
For liquid spills, cover with absorbent material from the spill kit.
-
For solid spills, gently cover with damp absorbent material to avoid raising dust.
-
Collect all contaminated materials into a designated cytotoxic waste container.
-
Decontaminate the spill area with an appropriate cleaning agent (e.g., 70% ethanol), followed by a detergent and water.
-
Report the spill to the laboratory supervisor or safety officer.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
1. Waste Segregation
-
Solid Waste: Contaminated gloves, gowns, bench paper, and other solid materials should be placed in a clearly labeled, leak-proof cytotoxic waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and labeled hazardous waste container.
-
Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a puncture-resistant sharps container labeled for cytotoxic waste.
2. Container Management
-
All waste containers must be kept closed when not in use.
-
Containers should be stored in a designated secondary containment area.
-
Do not overfill waste containers.
3. Final Disposal
-
Arrange for the disposal of all this compound waste through the institution's hazardous waste management program.
-
Follow all local, state, and federal regulations for the disposal of cytotoxic waste.
Experimental Workflow and Safety Procedures
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. fishersci.ca [fishersci.ca]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Drug Safety [tru.ca]
- 5. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 7. ipservices.care [ipservices.care]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
